molecular formula C20H21Cl2N7O3 B15605599 MLT-747

MLT-747

Cat. No.: B15605599
M. Wt: 478.3 g/mol
InChI Key: OJTGJRAKRGEDPI-NSHDSACASA-N
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Description

MLT-747 is a useful research compound. Its molecular formula is C20H21Cl2N7O3 and its molecular weight is 478.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTGJRAKRGEDPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MLT-747: A Technical Guide to its Mechanism of Action as a MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.

Introduction to MALT1 and its Role in Cellular Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key intracellular signaling protein that plays a crucial role in the activation of lymphocytes and other immune cells.[1] It functions as both a scaffold protein and a paracaspase, an enzyme with cysteine protease activity. MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for transducing signals from antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR), to downstream signaling pathways.[2][3][4]

The primary downstream pathway activated by the CBM complex is the nuclear factor-kappa B (NF-κB) signaling cascade.[1] As a scaffold, MALT1 recruits ubiquitin ligases that lead to the activation of the IκB kinase (IKK) complex, resulting in the degradation of the NF-κB inhibitor, IκB, and subsequent nuclear translocation of NF-κB to initiate gene transcription.[1] The protease activity of MALT1 further amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.[1] Dysregulation of MALT1 activity has been implicated in various lymphoid malignancies, making it an attractive therapeutic target.[1]

This compound: An Allosteric Inhibitor of MALT1

This compound is a potent and selective small molecule inhibitor of MALT1.[5] Unlike orthosteric inhibitors that bind to the active site of an enzyme, this compound is an allosteric inhibitor, binding to a site distinct from the catalytic domain.[5]

Mechanism of Allosteric Inhibition

This compound binds to a specific allosteric pocket on MALT1 known as the Trp580 pocket.[5] This binding event induces a conformational change in the MALT1 protein, locking the protease in an inactive state. By displacing the tryptophan 580 residue, this compound prevents the necessary structural rearrangements required for MALT1's catalytic activity, thereby inhibiting its protease function.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a closely related analogue, MLT-748.

Table 1: In Vitro Potency of this compound and MLT-748

CompoundTargetAssayIC50 (nM)Reference(s)
This compoundMALT1 ProteaseBiochemical Assay14[5]
MLT-748MALT1 ProteaseBiochemical Assay5[7]

Table 2: Binding Affinity and Cellular Activity of this compound and MLT-748

CompoundTargetAssay TypeParameterValue (nM)Reference(s)
This compoundMALT1-W580SCellular StabilizationEC50314[5]
MLT-748Wild-type MALT1Surface Plasmon ResonanceKd42
MLT-748MALT1-W580SSurface Plasmon ResonanceKd13

MALT1 Signaling Pathway and Inhibition by this compound

The following diagrams illustrate the MALT1 signaling pathway and the mechanism of its inhibition by this compound.

MALT1_Signaling_Pathway cluster_upstream Upstream Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC Activates CARMA1 CARMA1 PKC->CARMA1 Phosphorylates BCL10 BCL10 CARMA1->BCL10 Recruits MALT1 MALT1 BCL10->MALT1 Forms Complex TRAF6 TRAF6 MALT1->TRAF6 Scaffolding: Recruits A20 A20 MALT1->A20 Protease Activity: Cleaves & Inactivates RelB RelB MALT1->RelB Protease Activity: Cleaves & Inactivates IKK IKK TRAF6->IKK Activates IkB IkB IKK->IkB Phosphorylates for degradation NF-kB NF-kB IkB->NF-kB Inhibits Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes MLT747_Inhibition MALT1_active MALT1 (Active Conformation) Trp580_pocket Trp580 Allosteric Pocket Substrate MALT1 Substrate (e.g., A20, RelB) MALT1_active->Substrate Binds MALT1_inactive MALT1 (Inactive Conformation) MALT1_inactive->Substrate Prevents Binding MLT747 This compound MLT747->Trp580_pocket Binds to Trp580_pocket->MALT1_inactive Induces Cleavage Substrate Cleavage Substrate->Cleavage Leads to No_Cleavage No Substrate Cleavage Substrate->No_Cleavage Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Recombinant MALT1 B4 Measure Fluorescence B1->B4 B2 This compound (Test Compound) B2->B4 B3 Fluorogenic Substrate B3->B4 B5 Determine IC50 B4->B5 C1 NF-kB Reporter Cell Line C2 Treat with This compound C1->C2 C3 Stimulate NF-kB Pathway C2->C3 C4 Measure Luciferase Activity C3->C4 C5 Determine IC50 C4->C5

References

The Role of MLT-747 in the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses, inflammation, and cell survival. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making MALT1 an attractive therapeutic target. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a tightly regulated cascade that, upon activation by various stimuli, leads to the translocation of NF-κB transcription factors into the nucleus to regulate gene expression. A key upstream activator of this pathway is the CARD11-BCL10-MALT1 (CBM) complex. MALT1, a paracaspase within this complex, possesses both scaffolding and proteolytic functions that are essential for the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases NF-κB dimers (typically p50/RelA) to translocate to the nucleus.

This compound is a small molecule inhibitor that specifically targets the protease activity of MALT1. By binding to an allosteric site, this compound locks MALT1 in an inactive conformation, thereby preventing the cleavage of its substrates and disrupting the downstream signaling cascade that leads to NF-κB activation.

Mechanism of Action of this compound

This compound functions as a potent, selective, and allosteric inhibitor of MALT1.[1][2] It binds to a specific pocket on the MALT1 protein, known as the Trp580 pocket.[1][2] This binding event prevents a conformational change that is necessary for the catalytic activity of the MALT1 protease.[3] By stabilizing the inactive state of MALT1, this compound effectively blocks its ability to cleave its substrates, which are crucial for the propagation of the NF-κB signal. MALT1 substrates include RelB, A20, and CYLD, all of which are involved in the regulation of NF-κB signaling.[3][4] The inhibition of MALT1's proteolytic function by this compound ultimately leads to the suppression of the canonical NF-κB pathway.

Quantitative Data for this compound

The potency and efficacy of this compound have been characterized in various in vitro and cell-based assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay TypeReference
IC50 (MALT1 protease activity)14 nMBiochemical Assay[1][2]
EC50 (MALT1-W580S stabilization)314 nMCellular Assay[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MALT1 Biochemical Protease Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1 protein using a fluorogenic substrate.

Materials:

  • Recombinant human MALT1 enzyme

  • MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Z-VRPR-FMK)

  • Black, low-binding 96-well microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a positive control (e.g., 1 µM Z-VRPR-FMK) and a vehicle control (DMSO).

  • In the wells of the 96-well plate, add 40 µL of Assay Buffer.

  • Add 5 µL of the diluted this compound, positive control, or vehicle control to the respective wells.

  • Add 5 µL of recombinant MALT1 enzyme solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 50 µL of the MALT1 fluorogenic substrate solution (e.g., 20 µM final concentration).

  • Immediately place the plate in the fluorescence microplate reader.

  • Measure the fluorescence intensity every 5 minutes for 60-90 minutes at 30°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NF-κB Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit NF-κB activation in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulating agent (e.g., PMA and Ionomycin, or TNF-α)

  • This compound (dissolved in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Day 1: Cell Seeding and Transfection

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours at 37°C in a CO2 incubator.

  • Day 2: Compound Treatment and Stimulation

    • Prepare serial dilutions of this compound in cell culture medium.

    • Carefully remove the medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells by adding the stimulating agent (e.g., PMA to a final concentration of 50 ng/mL and Ionomycin to 1 µM). Include an unstimulated control.

    • Incubate for 6-8 hours at 37°C.

  • Day 3: Luciferase Assay

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key phosphorylated and total proteins in the NF-κB pathway to confirm the mechanism of action of this compound.

Materials:

  • Jurkat T-cells or other relevant cell line

  • This compound

  • Stimulating agent (e.g., PMA and Ionomycin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-RelB, anti-CYLD, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed Jurkat cells and treat with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15-30 minutes.

    • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.

Visualizations

NF-κB Signaling Pathway and the Role of this compound

NF_kappaB_Signaling cluster_CBM CBM Complex cluster_IKK IKK Complex cluster_NFkB NF-κB Complex Stimulus Stimulus Receptor Receptor CBM Complex CBM Complex Receptor->CBM Complex IKK Complex IKK Complex CBM Complex->IKK Complex activates CARD11 CARD11 BCL10 BCL10 MALT1 MALT1 IκB IκB IKK Complex->IκB phosphorylates IKKα IKKα IKKβ IKKβ NEMO NEMO p-IκB p-IκB IκB->p-IκB p50 p50 RelA RelA Proteasome Proteasome p-IκB->Proteasome degradation NF-κB NF-κB Nucleus Nucleus p50->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Efficacy cluster_wb Mechanism of Action Biochemical Assay Biochemical Assay Recombinant MALT1 Recombinant MALT1 Biochemical Assay->Recombinant MALT1 Cell-based Assay Cell-based Assay Cell Culture Cell Culture Cell-based Assay->Cell Culture Western Blot Western Blot Cell Treatment & Lysis Cell Treatment & Lysis Western Blot->Cell Treatment & Lysis Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Fluorogenic Substrate Fluorogenic Substrate Recombinant MALT1->Fluorogenic Substrate This compound Dilutions This compound Dilutions Fluorogenic Substrate->this compound Dilutions Measure Fluorescence Measure Fluorescence This compound Dilutions->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 Calculate IC50->Data Analysis Reporter Transfection Reporter Transfection Cell Culture->Reporter Transfection This compound Treatment This compound Treatment Reporter Transfection->this compound Treatment Cell Stimulation Cell Stimulation This compound Treatment->Cell Stimulation Luciferase Assay Luciferase Assay Cell Stimulation->Luciferase Assay Calculate IC50_cell Calculate IC50_cell Luciferase Assay->Calculate IC50_cell Calculate IC50_cell->Data Analysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Analyze Protein Levels Analyze Protein Levels Immunoblotting->Analyze Protein Levels Analyze Protein Levels->Data Analysis Start Start Start->Cell-based Assay Start->Western Blot

References

The Impact of MLT-747 on Lymphocyte Activation and Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-747 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a pivotal role in the activation and proliferation of lymphocytes following antigen receptor stimulation. Its activity is integral to the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses.[4] This technical guide provides an in-depth overview of the effects of this compound on lymphocyte activation and proliferation, drawing upon the established mechanism of MALT1 inhibition and data from closely related MALT1 inhibitors.

Core Mechanism of Action

This compound functions by binding to an allosteric pocket on the MALT1 protein, specifically engaging with the Trp580 residue.[1][2][3] This binding locks MALT1 in an inactive conformation, thereby inhibiting its proteolytic activity. The inhibition of MALT1's enzymatic function disrupts downstream signaling cascades that are essential for lymphocyte activation, proliferation, and survival.

Effect on Lymphocyte Proliferation

Table 1: Anticipated Effects of this compound on Lymphocyte Proliferation (Based on MALT1 Inhibitor Data)

Lymphocyte SubsetProliferation AssayExpected Effect of this compoundReference Compound Data
CD4+ T-Cells CFSE Dilution / Ki67 StainingInhibitionPotent MALT1 inhibitors significantly reduce T-cell expansion.[1]
CD8+ T-Cells CFSE Dilution / Ki67 StainingInhibitionMALT1 is crucial for cytotoxic T-lymphocyte activation and proliferation.
B-Cells CFSE Dilution / MTT AssayInhibitionMALT1 inhibition attenuates B-cell proliferation.

Effect on Lymphocyte Activation

Lymphocyte activation is a complex process marked by the expression of specific cell surface markers and the production of cytokines. MALT1 inhibition by compounds like this compound is expected to have a profound impact on these activation events.

Activation Markers

The expression of activation markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker) is tightly regulated by signaling pathways downstream of the T-cell receptor (TCR). As MALT1 is a key component of this pathway, its inhibition by this compound is anticipated to reduce the expression of these markers on activated T-cells.[1]

Table 2: Predicted Impact of this compound on Lymphocyte Activation Markers

Activation MarkerLymphocyte SubsetMethod of DetectionExpected Effect of this compoundRationale
CD25 (IL-2Rα) CD4+ and CD8+ T-CellsFlow CytometryDownregulationMALT1 inhibition impairs NF-κB activation, which is required for CD25 transcription.[1]
CD69 CD4+ and CD8+ T-Cells, B-CellsFlow CytometryDownregulationAs an early activation marker, CD69 expression is dependent on initial TCR/BCR signaling events involving MALT1.
Cytokine Production

MALT1's proteolytic activity is critical for the production of several key cytokines by activated lymphocytes. Inhibition of MALT1 by compounds similar to this compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-2, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).

Table 3: Expected Influence of this compound on Cytokine Production

CytokineProducing Cell TypeDetection MethodExpected Effect of this compoundReference Data
IL-2 CD4+ and CD8+ T-CellsELISA / ELISpot / Intracellular StainingStrong InhibitionMALT1 inhibition profoundly inhibits IL-2 production.[1]
TNF-α T-Cells, B-Cells, MacrophagesELISA / ELISpot / Intracellular StainingInhibitionMALT1 inhibitors suppress TNF-α release from activated T-cells.
IFN-γ CD4+ (Th1) and CD8+ T-Cells, NK CellsELISA / ELISpot / Intracellular StainingInhibitionMALT1 inhibitors suppress IFN-γ release from activated T-cells.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the disruption of the CBM (CARMA1-BCL10-MALT1) signalosome, which is essential for the activation of the canonical NF-κB pathway downstream of the TCR and B-cell receptor (BCR).

Upon antigen receptor engagement, the CBM complex is formed, leading to the activation of MALT1's protease function. Active MALT1 cleaves several substrates that regulate NF-κB signaling and mRNA stability. By inhibiting MALT1, this compound prevents the cleavage of these key substrates.

Key MALT1 Substrates and the Impact of their Cleavage Inhibition by this compound:

  • RelB: Cleavage of the NF-κB family member RelB by MALT1 leads to its proteasomal degradation, which is a mechanism to fine-tune NF-κB activation.[1][2] Inhibition of this cleavage by this compound would lead to the stabilization of RelB, thereby altering the composition and activity of NF-κB dimers.

  • Regnase-1 and Roquin: These RNA-binding proteins are negative regulators that promote the degradation of mRNAs encoding for inflammatory cytokines (e.g., IL-2, IL-6) and co-stimulatory molecules.[4][5] MALT1-mediated cleavage inactivates Regnase-1 and Roquin, thus stabilizing these mRNAs and promoting T-cell activation.[4][5] this compound would prevent this cleavage, leading to sustained degradation of these target mRNAs and a dampened immune response.

  • CYLD: This deubiquitinating enzyme is a negative regulator of NF-κB signaling. MALT1-mediated cleavage of CYLD inactivates it, thereby promoting NF-κB activation.[6][7][8] Inhibition by this compound would prevent CYLD cleavage, leading to its sustained activity and subsequent inhibition of the NF-κB pathway.

T_Cell_Activation_Pathway_Inhibition_by_MLT_747 T-Cell Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PKC_theta PKCθ TCR->PKC_theta Antigen Presentation CD28 CD28 CD28->PKC_theta Co-stimulation CARMA1 CARMA1 PKC_theta->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffolding RelB RelB MALT1->RelB Cleavage Regnase_1_Roquin Regnase-1/Roquin MALT1->Regnase_1_Roquin Cleavage CYLD CYLD MALT1->CYLD Cleavage MLT_747 This compound MLT_747->MALT1 Allosteric Inhibition IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NF_kappaB NF-κB (p50/p65) IkappaB->NF_kappaB Inhibition NF_kappaB_nucleus NF-κB NF_kappaB->NF_kappaB_nucleus Translocation mRNA_degradation mRNA Degradation (e.g., IL-2) Regnase_1_Roquin->mRNA_degradation Promotes Gene_transcription Gene Transcription (IL-2, CD25, etc.) NF_kappaB_nucleus->Gene_transcription Activation CFSE_Proliferation_Assay_Workflow CFSE Lymphocyte Proliferation Assay Workflow PBMC_Isolation Isolate PBMCs CFSE_Staining Stain with CFSE PBMC_Isolation->CFSE_Staining Plating Plate Cells CFSE_Staining->Plating Stimulation_Treatment Add Stimuli & this compound Plating->Stimulation_Treatment Incubation Incubate (4-5 days) Stimulation_Treatment->Incubation Staining_Acquisition Stain & Acquire by Flow Cytometry Incubation->Staining_Acquisition Data_Analysis Analyze CFSE Dilution Staining_Acquisition->Data_Analysis

References

An In-depth Technical Guide to Utilizing MLT-747 for the Study of MALT1 Function in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical regulator of adaptive and innate immunity. Its dual functions as a scaffold protein and a cysteine protease are integral to the activation of NF-κB signaling downstream of antigen receptor engagement. Dysregulation of MALT1 activity is implicated in the pathogenesis of various B-cell lymphomas and autoimmune disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of MLT-747, a potent and selective allosteric inhibitor of MALT1, and its application in elucidating the role of MALT1 in autoimmune diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction to MALT1 and its Role in Autoimmunity

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling. Upon receptor stimulation, the CBM complex assembles, leading to the recruitment and activation of downstream signaling molecules that ultimately activate the NF-κB transcription factor. This activation is crucial for lymphocyte proliferation, differentiation, and cytokine production.

The proteolytic activity of MALT1, residing in its paracaspase domain, is critical for optimal NF-κB activation. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB.[1][2][3] Given its central role in lymphocyte activation, aberrant MALT1 activity is linked to the inflammatory processes underlying autoimmune diseases.[4] Pharmacological inhibition of MALT1 is therefore a promising therapeutic strategy for these conditions. However, studies involving genetically modified mice with inactive MALT1 protease have shown the development of spontaneous autoimmunity, raising concerns about this therapeutic approach. These studies suggest a complex role for MALT1 in maintaining immune homeostasis, particularly in the function of regulatory T cells (Tregs).[5][6] In contrast, some studies using pharmacological inhibitors suggest that the beneficial anti-inflammatory effects can be separated from the detrimental effects on Tregs.[7]

This compound: A Potent and Selective Allosteric MALT1 Inhibitor

This compound is a small molecule inhibitor that targets an allosteric site in the MALT1 protein, specifically binding to the Trp580 pocket.[8] This binding locks MALT1 in an inactive conformation, preventing its proteolytic activity. This compound is characterized by its high potency and selectivity for MALT1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay TypeSystemParameterValueReference
Biochemical MALT1 Protease AssayRecombinant Human MALT1IC5014 nM[8][9]
IL-2 Reporter Gene AssayJurkat T cellsIC50~40 nM (for similar inhibitors)[10]
MALT1 Substrate (CYLD) CleavageHBL-1 cellsIC50Dose-dependent inhibition[11]
T-cell Dependent B-cell ProliferationHuman CD4+ T cells and B cells-Inhibition observed[5]
Pro-inflammatory Cytokine ProductionActivated Human T-cells-Suppression observed[7]

Table 2: In Vivo Efficacy of MALT1 Inhibition in a Rat Collagen-Induced Arthritis (CIA) Model

Treatment GroupDosingMean Clinical Score Reduction (vs. Vehicle)Reference
MALT1 Inhibitor (Prophylactic)10 mg/kg, once dailySignificant reduction[7]
MALT1 Inhibitor (Therapeutic)30 mg/kg, once dailySignificant reduction[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study MALT1 function using this compound.

MALT1 Protease Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on MALT1's enzymatic activity.

Materials:

  • Recombinant human MALT1 protein

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • This compound

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant MALT1 to each well of the 384-well plate.

  • Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][13]

T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of this compound on T-cell proliferation following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Stimulate the cells with anti-CD3/CD28 antibodies or PHA.

  • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) and a viability dye.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[4][14][15][16][17]

Cytokine Production Assay

This assay measures the impact of this compound on the production of key cytokines by immune cells.

Materials:

  • Human PBMCs or Jurkat T-cells

  • Stimulants (e.g., PMA and ionomycin, LPS, anti-CD3/CD28)

  • This compound

  • Complete cell culture medium

  • ELISA kits for specific cytokines (e.g., IL-2, TNF-α) or a multiplex cytokine assay system

Procedure:

  • Plate PBMCs or Jurkat T-cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with the appropriate agonist (e.g., PMA/ionomycin for Jurkat cells, LPS for PBMCs).

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Generate dose-response curves to determine the IC50 of this compound for the inhibition of each cytokine.[18][19][20][21][22][23][24]

MALT1 Substrate Cleavage Assay (Western Blot)

This assay provides a direct readout of MALT1 proteolytic activity within cells by monitoring the cleavage of its known substrates.

Materials:

  • Cell line expressing MALT1 (e.g., ABC-DLBCL cell line HBL-1 or stimulated Jurkat T-cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against MALT1 substrates (e.g., CYLD, RelB) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Culture the cells and treat with different concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • If necessary, stimulate the cells to induce MALT1 activity (e.g., with PMA and ionomycin).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD). The antibody should recognize an epitope that allows for the distinction between the full-length and cleaved forms of the protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of cleaved to full-length substrate.[25][26][27][28]

In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established preclinical model for rheumatoid arthritis.

Materials:

  • Lewis rats or other susceptible strains

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral administration

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Induction of Arthritis: On day 0, immunize rats with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail. On day 7, administer a booster injection of type II collagen emulsified in IFA.

  • Dosing:

    • Prophylactic: Begin daily oral administration of this compound or vehicle on the day of the first immunization (day 0) and continue for the duration of the study.

    • Therapeutic: Begin daily oral administration of this compound or vehicle after the onset of clinical signs of arthritis (e.g., day 11-14).

  • Assessment of Arthritis:

    • Monitor the animals daily for clinical signs of arthritis.

    • Measure paw thickness using calipers every 2-3 days.

    • Score the severity of arthritis in each paw based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, and 4=joint deformity and/or ankylosis. The maximum score per animal is 16.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.[1][29][30][31]

Visualizing MALT1 Signaling and Experimental Workflows

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the CBM complex and the activation of the NF-κB pathway.

MALT1_Signaling_Pathway receptor TCR/BCR pkc PKC receptor->pkc card11 CARD11 pkc->card11 P bcl10 BCL10 card11->bcl10 malt1 MALT1 bcl10->malt1 traf6 TRAF6 malt1->traf6 recruits a20_cyld A20, CYLD, RelB (Negative Regulators) malt1->a20_cyld cleaves cbm CBM Complex tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/RelA) nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (Cytokines, etc.) mlt747 This compound mlt747->malt1 inhibits (allosteric) a20_cyld->ikk inhibits

Caption: MALT1 signaling cascade leading to NF-κB activation.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of a MALT1 inhibitor like this compound.

Experimental_Workflow start Start: Hypothesis MALT1 inhibition ameliorates autoimmunity in_vitro In Vitro Characterization start->in_vitro biochem Biochemical Assay (MALT1 Protease Activity) in_vitro->biochem cellular Cell-Based Assays in_vitro->cellular in_vivo In Vivo Efficacy & PK/PD in_vitro->in_vivo proliferation T-cell Proliferation (CFSE) cellular->proliferation cytokine Cytokine Production (ELISA/Multiplex) cellular->cytokine cleavage Substrate Cleavage (Western Blot) cellular->cleavage cia Autoimmune Model (e.g., Rat CIA) in_vivo->cia pkpd Pharmacokinetics & Pharmacodynamics in_vivo->pkpd treg Treg Function Analysis in_vivo->treg conclusion Conclusion: Therapeutic Potential Assessment in_vivo->conclusion treg_vitro In Vitro Suppression Assay treg->treg_vitro treg_vivo In Vivo Treg Phenotyping treg->treg_vivo

Caption: Preclinical workflow for this compound evaluation.

Logical Framework for Preclinical Assessment

This diagram presents a logical framework for decision-making during the preclinical development of MALT1 inhibitors for autoimmune diseases.

Caption: Decision framework for MALT1 inhibitor development.

Conclusion

This compound is a valuable pharmacological tool for dissecting the multifaceted roles of MALT1 in the immune system. Its high potency and selectivity enable precise interrogation of MALT1's proteolytic function in various in vitro and in vivo models of autoimmune disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further understanding MALT1 biology and evaluating the therapeutic potential of MALT1 inhibition. A critical aspect of future research will be to further delineate the impact of pharmacological MALT1 inhibition on regulatory T-cell function to ensure a favorable safety profile for this promising class of therapeutics.

References

MLT-747: A Molecular Corrector for MALT1 Mutants - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of lymphocyte activation and a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1][2][3][4] Gain-of-function mutations in MALT1 or its upstream regulators can lead to constitutive signaling and contribute to the pathogenesis of certain lymphomas and immunodeficiency syndromes. MLT-747 has emerged as a potent and selective allosteric inhibitor of MALT1, demonstrating potential as a therapeutic agent and a chemical tool to probe MALT1 function.[5][6][7] This technical guide provides an in-depth overview of this compound as a molecular corrector for MALT1 mutants, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Introduction to MALT1 and its Role in Disease

MALT1 is a paracaspase with a dual function: it acts as a scaffold protein to facilitate nuclear factor-κB (NF-κB) activation and possesses proteolytic activity that cleaves specific substrates to modulate immune responses.[8][9][10] Upon antigen receptor stimulation, MALT1 is recruited to the CBM complex, leading to its activation.[1][2] Dysregulation of MALT1 activity, often through gain-of-function mutations in the CBM complex components, is a hallmark of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[2][10] Constitutive MALT1 activity in these lymphomas promotes cell survival and proliferation.[4][10]

This compound: A Potent Allosteric Inhibitor of MALT1

This compound is a small molecule inhibitor that targets MALT1 through a novel allosteric mechanism.[5][9] It binds to a pocket near tryptophan 580 (Trp580), a residue crucial for maintaining the inactive conformation of the MALT1 protease.[9][11] By occupying this pocket, this compound locks MALT1 in an inactive state, preventing the conformational changes required for its catalytic activity.[9]

Quantitative Data for this compound
ParameterValueReference
IC50 (MALT1 protease activity) 14 nM[5][6][7]
Binding Site Allosteric Trp580 pocket[5][9][11]
EC50 (cellular MALT1-W580S stabilization) 314 nM[5]

MALT1 Signaling Pathway

MALT1 is a central mediator of NF-κB activation downstream of various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[1][8] The canonical pathway involves the formation of the CBM complex, which subsequently recruits TRAF6, an E3 ubiquitin ligase, leading to the activation of the IKK complex and subsequent NF-κB activation.[1][10]

MALT1_Signaling_Pathway MALT1 Signaling Pathway cluster_receptor Antigen Receptor Signaling cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_protease MALT1 Protease Activity Antigen_Receptor BCR / TCR PKC PKC Antigen_Receptor->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Substrates A20, CYLD, RelB MALT1->Substrates IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kB NF-κB Activation IKK_Complex->NF_kB Cleavage Substrate Cleavage Substrates->Cleavage Cleavage->NF_kB Amplifies Signaling

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.

Experimental Protocols

MALT1 Protease Activity Assay

This assay measures the enzymatic activity of MALT1 by quantifying the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant MALT1 enzyme

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[12]

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20, pH 7.4)

  • This compound or other inhibitors

  • 384-well assay plates[12]

  • Fluorescence plate reader[12]

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add recombinant MALT1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to each well.[12]

  • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[12]

  • Calculate the rate of substrate cleavage and determine the IC50 value of this compound by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cells expressing the target MALT1 mutant (e.g., MALT1-W580S)

  • This compound

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating cell lysates, SDS-PAGE, and Western blotting

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest and lyse the cells.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures.

  • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble MALT1 at each temperature by Western blotting using a MALT1-specific antibody.

  • The binding of this compound is expected to increase the thermal stability of MALT1, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Western Blotting for MALT1 Substrate Cleavage

This method is used to assess the inhibitory effect of this compound on MALT1's proteolytic activity in cells by monitoring the cleavage of its known substrates.

Materials:

  • Cell lines with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines)[10]

  • This compound

  • Cell lysis buffer

  • Antibodies specific for MALT1 substrates (e.g., CYLD, RelB, A20)[13][14]

  • Standard Western blotting reagents and equipment

Procedure:

  • Treat the cells with varying concentrations of this compound for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against MALT1 substrates.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • A decrease in the cleaved forms of the substrates with increasing concentrations of this compound indicates inhibition of MALT1 protease activity.

Experimental Workflow and Logical Relationships

The evaluation of this compound as a molecular corrector for MALT1 mutants typically follows a logical progression from biochemical validation to cellular and functional assays.

Experimental_Workflow Experimental Workflow for this compound Evaluation Biochemical_Assay Biochemical Assay (MALT1 Protease Activity) Target_Engagement Target Engagement (CETSA) Biochemical_Assay->Target_Engagement Confirms direct binding Cellular_Activity Cellular Activity (Substrate Cleavage) Target_Engagement->Cellular_Activity Validates intracellular activity Functional_Outcome Functional Outcome (e.g., NF-κB Reporter Assay, Cell Viability) Cellular_Activity->Functional_Outcome Links to biological effect

Caption: Logical workflow for characterizing this compound's effect on MALT1.

Conclusion

This compound represents a significant advancement in the targeted inhibition of MALT1. Its allosteric mechanism of action provides high selectivity and potency, making it a valuable tool for studying MALT1 biology and a promising therapeutic candidate for diseases driven by aberrant MALT1 activity. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other potential MALT1 inhibitors. Further research into the clinical applications of this compound is warranted.

References

Investigating the Role of MALT1 Paracaspase Activity with MLT-747: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in both the innate and adaptive immune systems.[1] It functions as a scaffold protein and a cysteine protease, specifically a paracaspase that cleaves its substrates after an arginine residue.[2] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for T-cell and B-cell receptor signaling pathways that lead to the activation of the transcription factor NF-κB.[3][4] Dysregulation of MALT1 activity has been implicated in various autoimmune diseases and is a key driver in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[5][6]

The proteolytic activity of MALT1 is critical for sustained NF-κB signaling through the cleavage of several negative regulators, including A20 and RelB.[5] This makes the paracaspase function of MALT1 a compelling therapeutic target. MLT-747 is a potent, selective, and allosteric inhibitor of MALT1 paracaspase activity.[7][8] It binds to the allosteric Trp580 pocket of MALT1, effectively locking the enzyme in an inactive conformation.[9] This technical guide provides an in-depth overview of the role of MALT1 paracaspase activity and the use of this compound as a tool to investigate its function and as a potential therapeutic agent.

MALT1 Signaling Pathway and Inhibition by this compound

The canonical MALT1 signaling pathway is initiated by antigen receptor engagement, leading to the activation of Protein Kinase C (PKC). PKC then phosphorylates CARD11 (also known as CARMA1), inducing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the CBM complex.[3] This complex then recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in cell survival, proliferation, and inflammation.[5]

The paracaspase activity of MALT1 is activated upon its dimerization within the CBM complex.[5] this compound, as an allosteric inhibitor, prevents the conformational changes required for MALT1's catalytic activity without interfering with the assembly of the CBM complex itself. This specific inhibition of the protease function allows for the precise investigation of the downstream consequences of MALT1 catalytic activity.

MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor PKC PKC Antigen_Receptor->PKC Activation CARD11 CARD11 (CARMA1) PKC->CARD11 Phosphorylation CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Gene_Expression Target Gene Expression NFkB->Gene_Expression Nuclear Translocation MLT747 This compound MLT747->MALT1 Allosteric Inhibition

MALT1 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on B-cell lymphoma cells.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 (MALT1 paracaspase activity) 14 nM[7][8]
Binding Site Allosteric Trp580 pocket[8][9]
Mechanism of Action Allosteric, reversible[8]

Table 2: Cellular Effects of MALT1 Inhibition in ABC-DLBCL Cell Lines

Cell LineMALT1 InhibitorAssayEndpointResultReference
HBL-1MI-2Cell GrowthGI25~200 nM[6]
TMD8MI-2Cell GrowthGI25~300 nM[6]
OCI-Ly10MI-2Cell GrowthGI25~400 nM[6]
OCI-Ly3Compound 3Cell GrowthGI50~10 nM[2]
HBL-1MI-2CYLD CleavageInhibitionDose-dependent[6]
HBL-1, TMD8, OCI-Ly10MI-2Cell Proliferation (CFSE)InhibitionSubstantial[6]
Raji (MALT1-GloSensor)Compound 3MALT1 ActivityGI50~5 nM[2]

Note: Data for MI-2 and Compound 3, other potent MALT1 inhibitors, are included to provide a broader context of MALT1 inhibition effects. GI25 and GI50 refer to the concentration causing 25% and 50% growth inhibition, respectively.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MALT1 paracaspase activity and the effects of its inhibition.

MALT1 Substrate Cleavage Assay (Western Blot)

This protocol is designed to assess the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates, such as CYLD or RelB.

Materials:

  • ABC-DLBCL cell lines (e.g., HBL-1, TMD8)

  • This compound or other MALT1 inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed ABC-DLBCL cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Harvest cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. A decrease in the cleaved form and an increase in the full-length form of the substrate indicate MALT1 inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic or cytostatic effects of this compound.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Addition: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway in response to MALT1 inhibition.

Materials:

  • HEK293T cells or a relevant lymphoma cell line

  • NF-κB luciferase reporter plasmid

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase)

  • Plasmids expressing components of the CBM complex (for reconstitution assays)

  • This compound

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter, the control reporter, and any other necessary plasmids.

  • Cell Treatment: After transfection, treat the cells with different concentrations of this compound.

  • Stimulation (if necessary): In non-constitutively active systems, stimulate the cells to activate the NF-κB pathway (e.g., with PMA and ionomycin).

  • Cell Lysis: Lyse the cells according to the reporter assay system's protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a MALT1 inhibitor and the logical relationship of MALT1's dual functions.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (MALT1 Activity) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Confirm Cellular Potency Substrate_Cleavage Substrate Cleavage (Western Blot) Cell_Based_Assay->Substrate_Cleavage NFkB_Reporter NF-κB Reporter Assay Cell_Based_Assay->NFkB_Reporter Cell_Viability Cell Viability Assay (MTT/MTS) Cell_Based_Assay->Cell_Viability Xenograft_Model Xenograft Models (e.g., ABC-DLBCL) Cell_Viability->Xenograft_Model Advance to In Vivo Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Studies PD_Biomarkers Pharmacodynamic Biomarkers Xenograft_Model->PD_Biomarkers

General Experimental Workflow for MALT1 Inhibitor Evaluation.

MALT1_Dual_Function MALT1 MALT1 Scaffold_Function Scaffold Function MALT1->Scaffold_Function Protease_Function Paracaspase Activity MALT1->Protease_Function TRAF6_Recruitment TRAF6 Recruitment Scaffold_Function->TRAF6_Recruitment Substrate_Cleavage Substrate Cleavage (e.g., A20, RelB) Protease_Function->Substrate_Cleavage IKK_Activation IKK Activation TRAF6_Recruitment->IKK_Activation NFkB_Activation Initial NF-κB Activation IKK_Activation->NFkB_Activation Cellular_Outcomes Cellular Outcomes (Survival, Proliferation) NFkB_Activation->Cellular_Outcomes Sustained_NFkB Sustained NF-κB Signaling Substrate_Cleavage->Sustained_NFkB Sustained_NFkB->Cellular_Outcomes

Logical Relationship of MALT1's Dual Functions.

Conclusion

The paracaspase activity of MALT1 is a critical driver of NF-κB signaling in lymphocytes and represents a key therapeutic vulnerability in malignancies such as ABC-DLBCL. The potent and selective allosteric inhibitor, this compound, provides a valuable tool for dissecting the specific roles of MALT1's catalytic function. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate MALT1 signaling and evaluate the efficacy of novel inhibitors. A thorough understanding of the molecular mechanisms and the application of robust experimental methodologies are essential for advancing our knowledge of MALT1 biology and for the development of targeted therapies for MALT1-driven diseases.

References

Methodological & Application

MLT-747: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-747 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptor engagement in lymphocytes. Its protease activity is essential for the cleavage of several substrates that regulate immune responses. Dysregulation of MALT1 activity has been implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.

This compound binds to an allosteric pocket of MALT1, stabilizing the protein in an inactive conformation.[1] This mode of inhibition prevents the proteolytic cleavage of MALT1 substrates, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its biological effects.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays. These values can serve as a starting point for experimental design.

ParameterValueAssay TypeCell Line/SystemReference
IC50 14 nMMALT1 Protease ActivityBiochemical Assay[1][2]
EC50 314 nMMALT1-W580S StabilizationCellular Assay[1]
Concentration Range 0 - 20 µMMALT1-W580S StabilizationCellular Assay[1]
Effective Concentration 2 µMRescue of NF-κB signaling in MALT1 mutant cellsB cells[3]
Effective Concentration 2 µMInhibition of MALT1 substrate cleavage (Regnase-1, Roquin-1/2)ABC DLBCL cells

Experimental Protocols

Biochemical MALT1 Protease Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of MALT1 in a cell-free system.

Materials:

  • Recombinant human MALT1 enzyme

  • Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • This compound

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add recombinant MALT1 enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Biochemical MALT1 Protease Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_mlt Prepare this compound Dilutions add_mlt Add this compound to Plate prep_mlt->add_mlt prep_malt1 Prepare MALT1 Enzyme add_malt1 Add MALT1 & Incubate prep_malt1->add_malt1 prep_substrate Prepare Substrate add_substrate Add Substrate prep_substrate->add_substrate add_mlt->add_malt1 add_malt1->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calc_velocity Calculate Reaction Velocity read_fluorescence->calc_velocity plot_curve Plot Dose-Response Curve calc_velocity->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the biochemical MALT1 protease assay.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates, such as CYLD or RelB, in a cellular context.

Materials:

  • Cell line expressing MALT1 (e.g., Jurkat, OCI-Ly3)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Stimulating agent (e.g., PMA and Ionomycin)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CYLD, anti-RelB, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.

  • Stimulate the cells with an appropriate agent (e.g., PMA/Ionomycin) for a predetermined time (e.g., 30 minutes) to induce MALT1 activity.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the MALT1 substrate (e.g., CYLD or RelB) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of substrate cleavage and its inhibition by this compound. A loading control like β-actin should be used for normalization.

G MALT1 Substrate Cleavage Western Blot Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot seed_cells Seed Cells treat_mlt Treat with this compound seed_cells->treat_mlt stimulate Stimulate MALT1 Activity treat_mlt->stimulate lyse_cells Lyse Cells stimulate->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect

Caption: Workflow for cellular MALT1 substrate cleavage assay.

NF-κB Reporter Assay

This assay measures the effect of this compound on the NF-κB signaling pathway by quantifying the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • An NF-κB activator (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Record the luminescence using a luminometer.

  • Normalize the data to a control (e.g., unstimulated cells) and plot the results to determine the effect of this compound on NF-κB activation.

G NF-κB Reporter Assay Workflow seed Seed Reporter Cells pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with NF-κB Activator pretreat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data measure->analyze

Caption: Workflow for the NF-κB reporter assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot cell viability against the this compound concentration to determine the cytotoxic profile.

G MTT Cell Viability Assay Workflow seed Seed Cells treat Treat with this compound seed->treat add_mtt Add MTT & Incubate treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calculate Calculate Cell Viability read_abs->calculate

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway

G MALT1 Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Signaling cluster_cbm CBM Complex cluster_downstream Downstream Effects AgR Antigen Receptor PKC PKC AgR->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Substrates MALT1 Substrates (e.g., RelB, CYLD) MALT1->Substrates IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cleavage Substrate Cleavage Substrates->Cleavage MLT747 This compound MLT747->MALT1 Inhibits

Caption: MALT1 signaling and this compound inhibition.

References

Application Notes and Protocols for MLT-747 in MALT1 Substrate Cleavage Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing MLT-747, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), to study its effect on substrate cleavage. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation. The proteolytic activity of MALT1 is implicated in various physiological and pathological processes, making it an attractive therapeutic target. This protocol outlines a western blot-based assay to assess the inhibitory potential of this compound on the cleavage of known MALT1 substrates, such as HOIL1, CYLD, and RelB.

Introduction

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a paracaspase with a dual function as a scaffold protein and a protease.[1][2] Its proteolytic activity is essential for the cleavage of several proteins involved in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Dysregulation of MALT1 activity has been linked to various B-cell lymphomas and autoimmune diseases.[3][5]

This compound is a potent, selective, and allosteric inhibitor of MALT1 that binds to the Trp580 allosteric pocket, thereby locking the protease in an inactive conformation.[6][7] This application note provides a comprehensive western blot protocol to evaluate the efficacy of this compound in preventing the cleavage of MALT1 substrates in a cellular context.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway and the points of intervention by its substrates. Upon antigen receptor stimulation, the CARD11-BCL10-MALT1 (CBM) complex is formed, leading to the activation of MALT1's proteolytic function.[1][2] Activated MALT1 then cleaves several substrates, including A20, BCL10, CYLD, HOIL1, and RelB, which are negative regulators of the NF-κB pathway.[1][2][3][8] This cleavage event ultimately modulates NF-κB activation and subsequent gene expression.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_substrates MALT1 Substrates cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex Antigen_Receptor->CBM_Complex Stimulation MALT1_active Active MALT1 (Protease) CBM_Complex->MALT1_active Activation IKK_Complex IKK Complex CBM_Complex->IKK_Complex Scaffolding A20 A20 MALT1_active->A20 Cleavage BCL10 BCL10 MALT1_active->BCL10 Cleavage CYLD CYLD MALT1_active->CYLD Cleavage HOIL1 HOIL1 MALT1_active->HOIL1 Cleavage RelB RelB MALT1_active->RelB Cleavage MLT_747 This compound MLT_747->MALT1_active Inhibition Cleaved_Substrates Cleaved Substrates A20->Cleaved_Substrates BCL10->Cleaved_Substrates CYLD->Cleaved_Substrates HOIL1->Cleaved_Substrates RelB->Cleaved_Substrates Cleaved_Substrates->IKK_Complex Modulation NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Expression Gene Expression NF_kB->Gene_Expression Transcription

MALT1 Signaling Pathway and Substrate Cleavage

Quantitative Data Summary

The inhibitory activity of this compound on MALT1 has been quantified in biochemical and cellular assays. The following table summarizes key quantitative data.

CompoundAssay TypeParameterValueReference
This compoundBiochemical AssayIC5014 nM[6]
This compoundCellular Assay (MALT1-W580S stabilization)EC50314 nM[6]

Experimental Protocol: Western Blot for MALT1 Substrate Cleavage

This protocol details the steps for treating cells with this compound, inducing MALT1 activity, and analyzing the cleavage of its substrates by western blotting.

Materials and Reagents
  • Cell Lines: Jurkat (T-cell lymphoma), HBL-1, or TMD8 (ABC-DLBCL cell lines)

  • MALT1 Inhibitor: this compound (MedChemExpress, HY-111545 or equivalent)

  • MALT1 Activators: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Lysis Buffer: RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™, Roche) just before use.[6]

  • Primary Antibodies:

    • Anti-HOIL1 (for detection of full-length and cleaved fragments)

    • Anti-CYLD (N-terminal or C-terminal specific)

    • Anti-RelB

    • Anti-MALT1

    • Anti-β-actin or Anti-GAPDH (as a loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels

  • PVDF or Nitrocellulose membranes

  • Enhanced Chemiluminescence (ECL) substrate

  • Phosphate Buffered Saline (PBS)

  • BCA Protein Assay Kit

Experimental Workflow

Western Blot Experimental Workflow

Step-by-Step Procedure
  • Cell Culture and Treatment with this compound:

    • Culture cells to a density of approximately 1 x 106 cells/mL.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Cell Stimulation to Activate MALT1:

    • Following pre-treatment with this compound, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 30-60 minutes to induce MALT1 activation and substrate cleavage.[5]

    • Include an unstimulated control group (treated with vehicle only).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HOIL1, anti-CYLD, or anti-RelB) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Analyze the results by observing the presence and intensity of bands corresponding to the full-length and cleaved forms of the MALT1 substrates. A decrease in the cleaved fragment and an increase in the full-length protein in this compound-treated samples compared to the stimulated control indicates inhibition of MALT1 activity.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Results

Upon stimulation with PMA and Ionomycin, a noticeable cleavage of MALT1 substrates such as HOIL1, CYLD, and RelB should be observed in the control cells (vehicle-treated). This will be visualized as the appearance of lower molecular weight bands corresponding to the cleaved fragments and a decrease in the intensity of the full-length protein band. In cells pre-treated with this compound, a dose-dependent inhibition of this cleavage should be evident, with higher concentrations of the inhibitor resulting in a stronger preservation of the full-length substrate and a reduction or absence of the cleaved fragments.

Troubleshooting

  • No or weak cleavage in stimulated control: Ensure the potency of PMA and Ionomycin. Optimize the stimulation time. Check for sufficient MALT1 expression in the cell line used.

  • High background on the western blot: Increase the number and duration of washing steps. Optimize the blocking conditions and antibody concentrations.

  • Uneven protein loading: Ensure accurate protein quantification and careful loading of the gel. Always normalize to a loading control.

Conclusion

This application note provides a robust and detailed protocol for assessing the inhibitory effect of this compound on MALT1 substrate cleavage using a western blot-based method. This assay is a valuable tool for researchers in both academic and industrial settings to characterize the cellular activity of MALT1 inhibitors and to further investigate the role of MALT1 in health and disease.

References

Application Notes and Protocols for the Use of MLT-747 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-747 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptor engagement, making it a key therapeutic target in certain hematological malignancies and autoimmune disorders. These application notes provide detailed protocols for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent use in cell culture experiments, including assessing its effect on cell viability.

Properties of this compound

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Mechanism of Action Allosteric inhibitor of MALT1 protease activityBinds to the Trp580 allosteric pocket, locking the enzyme in an inactive conformation.
IC₅₀ 14 nM (for MALT1 protease activity)--INVALID-LINK--
Solubility Soluble in DMSO (e.g., up to 100 mg/mL)Commercially available datasheets.
Storage (in solution) -20°C for up to 3 months; -80°C for longer termGeneral recommendation for small molecule inhibitors dissolved in DMSO.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm the anhydrous DMSO to room temperature to ensure accurate pipetting.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 0.478 mg of this compound (Molecular Weight: 478.33 g/mol ).

  • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Treatment of Cells with this compound

This protocol provides a general procedure for treating adherent or suspension cells with this compound. The final concentration of this compound and the incubation time should be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells in appropriate cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture plates or flasks

  • Complete cell culture medium

  • Vehicle control (sterile DMSO)

Procedure:

  • Seed the cells at the desired density in a sterile cell culture plate or flask and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare the working concentrations of this compound by serially diluting the 10 mM stock solution in complete cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Remove the old medium from the cells (for adherent cells) and add the fresh medium containing the desired concentrations of this compound or the DMSO vehicle control. For suspension cells, add the appropriate volume of the this compound working solution directly to the culture.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Proceed with the desired downstream analysis, such as a cell viability assay or protein expression analysis.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound and vehicle control in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

MALT1 Signaling Pathway

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_downstream Downstream Signaling AntigenReceptor Antigen Receptor CARMA1 CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Nuclear Translocation MLT747 This compound MLT747->MALT1 Inhibition

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental Workflow for this compound Cell Treatment

MLT747_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prepare_working Prepare Working Concentrations of this compound in Medium prep_stock->prepare_working culture_cells Culture and Seed Cells add_treatment Treat Cells with this compound and DMSO Control culture_cells->add_treatment prepare_working->add_treatment incubate Incubate for Desired Time add_treatment->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze and Compare Data viability_assay->data_analysis

Caption: Experimental workflow for preparing and using this compound in cell culture for viability assays.

Application Notes and Protocols for MLT-747 in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell receptor signaling pathways, leading to the activation of the transcription factor NF-κB. This activation is essential for lymphocyte proliferation, differentiation, and survival. Given its crucial role, MALT1 is a compelling therapeutic target for autoimmune diseases and certain types of lymphomas. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on lymphocyte proliferation.

Mechanism of Action of this compound

This compound allosterically inhibits the proteolytic activity of the MALT1 paracaspase. This enzymatic activity is crucial for the cleavage of several substrates that regulate NF-κB signaling. By inhibiting MALT1, this compound effectively blocks the signal transduction cascade initiated by antigen receptor engagement, thereby preventing lymphocyte activation and subsequent proliferation. The reported IC50 of this compound for MALT1 protease activity is 14 nM.

Data Presentation

The inhibitory effect of MALT1 inhibitors on lymphocyte function has been quantified in various studies. While specific anti-proliferative IC50/EC50 values for this compound are not publicly available, data from a structurally similar and potent MALT1 inhibitor, ABBV-MALT1, can be used as a reference.

Compound Assay Cell Type Stimulation EC50 Reference
ABBV-MALT1IL-2 SecretionHuman PBMCsPMA~300 nM[1]
MI-2Growth Inhibition (GI25)HBL-1 (ABC-DLBCL Cell Line)-High-nanomolar range[2]
z-VRPR-fmkProliferation InhibitionABC-DLBCL Cell Lines-Not specified[3]
Compound 3Growth SuppressionOCI-Ly3 (ABC-DLBCL Cell Line)-~10-fold more potent than z-VRPR-fmk[4]

Experimental Protocols

Two primary methods are detailed below for assessing lymphocyte proliferation: the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, which is a flow cytometry-based method, and the [³H]-Thymidine incorporation assay, a radiometric method.

Protocol 1: CFSE Dilution Assay for T-Cell Proliferation

This protocol allows for the tracking of individual cell divisions.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phosphate Buffered Saline (PBS)

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • This compound (dissolved in DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolation of T-lymphocytes:

    • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Enrich for T-cells using a negative selection kit such as RosetteSep™.

  • CFSE Staining:

    • Wash the enriched T-cells twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice, protected from light.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Stimulation:

    • Add 50 µL of a solution containing anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the appropriate wells. Include an unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profile. Each peak of reduced fluorescence intensity represents a successive generation of cell division. Calculate the percentage of divided cells and the proliferation index.

Protocol 2: [³H]-Thymidine Incorporation Assay for Lymphocyte Proliferation

This classic method measures the incorporation of a radioactive nucleoside into newly synthesized DNA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phytohemagglutinin (PHA) or other mitogens/antigens for stimulation

  • This compound (dissolved in DMSO)

  • [³H]-Thymidine (1 mCi/mL)

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

  • Cell Seeding and Treatment:

    • Wash the PBMCs twice with complete RPMI-1640 medium.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Stimulation:

    • Add 50 µL of a stimulating agent (e.g., PHA at 5 µg/mL) to the appropriate wells. Include an unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • [³H]-Thymidine Pulsing:

    • Add 1 µCi of [³H]-Thymidine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters to remove unincorporated [³H]-Thymidine.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the stimulation index (SI) as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells. Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualization

MALT1 Signaling Pathway in T-Cell Activation

T_Cell_Signaling MALT1 Signaling in T-Cell Activation TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PKC_theta PKCθ PLCg1->PKC_theta CARMA1 CARMA1 PKC_theta->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 MLT747 This compound MLT747->MALT1 inhibits IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Proliferation Proliferation & Cytokine Production Nucleus->Proliferation Gene Transcription

Caption: MALT1 signaling cascade in T-cell activation leading to proliferation.

MALT1 Signaling Pathway in B-Cell Activation

B_Cell_Signaling MALT1 Signaling in B-Cell Activation BCR BCR Syk Syk BCR->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC_beta PKCβ PLCg2->PKC_beta CARMA1 CARMA1 PKC_beta->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 MLT747 This compound MLT747->MALT1 inhibits IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Proliferation Proliferation & Survival Nucleus->Proliferation Gene Transcription

Caption: MALT1 signaling cascade in B-cell activation leading to proliferation.

Experimental Workflow for this compound Lymphocyte Proliferation Assay

Experimental_Workflow Workflow for this compound Proliferation Assay cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from whole blood Enrich_Lymphocytes Enrich for T or B cells (optional) Isolate_PBMCs->Enrich_Lymphocytes Label_CFSE Label cells with CFSE (for flow cytometry assay) Enrich_Lymphocytes->Label_CFSE Seed_Cells Seed cells into 96-well plate Enrich_Lymphocytes->Seed_Cells If not using CFSE Label_CFSE->Seed_Cells Add_MLT747 Add serial dilutions of this compound Seed_Cells->Add_MLT747 Add_Stimulus Add stimulus (e.g., anti-CD3/CD28, PHA) Add_MLT747->Add_Stimulus Incubate Incubate for 3-5 days Add_Stimulus->Incubate Pulse_Thymidine Pulse with [3H]-Thymidine (for radiometric assay) Incubate->Pulse_Thymidine Flow_Cytometry Acquire on flow cytometer (CFSE) Incubate->Flow_Cytometry CFSE assay Harvest_and_Count Harvest and measure CPM (radiometric) Pulse_Thymidine->Harvest_and_Count Analyze_Data Analyze proliferation data (IC50/EC50 determination) Harvest_and_Count->Analyze_Data Flow_Cytometry->Analyze_Data

Caption: General experimental workflow for assessing the effect of this compound on lymphocyte proliferation.

References

Application Note: Cytokine Profiling in Response to MLT-747 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for assessing the impact of MLT-747, a potent MALT1 inhibitor, on cytokine production in immune cells. It includes an overview of the mechanism of action, experimental workflows, detailed protocols for cytokine analysis, and representative data.

Introduction

This compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a critical role in adaptive and innate immunity. It functions as a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome, which transduces signals from antigen receptors and other stimuli to activate the NF-κB pathway.[4] The protease activity of MALT1 is essential for cleaving several regulatory proteins, leading to the stabilization of cytokine mRNA and robust pro-inflammatory responses.[4]

By inhibiting MALT1, this compound offers a targeted approach to modulate immune cell activation and subsequent cytokine release. Profiling the cytokine signature following this compound treatment is crucial for understanding its immunomodulatory effects and therapeutic potential in various inflammatory and autoimmune diseases. This note provides the necessary protocols and conceptual framework to perform such an analysis.

Mechanism of Action: MALT1 Inhibition

Upon immune receptor stimulation (e.g., T-cell or B-cell receptor), the CBM complex is formed, leading to the activation of MALT1's protease function. Active MALT1 cleaves substrates like A20, CYLD, and BCL10, which are negative regulators of the NF-κB pathway. This cleavage activity is essential for the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB transcription factors (p65/p50). In the nucleus, NF-κB drives the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound binds to an allosteric pocket on MALT1, locking the enzyme in an inactive conformation and preventing these downstream signaling events.[1][5]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus Receptor Antigen Receptor CARMA1 CARMA1 Receptor->CARMA1 Stimulation BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_complex IKK Complex MALT1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates for Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MLT747 This compound MLT747->MALT1 Allosteric Inhibition Cytokine_Gene Cytokine Genes (e.g., TNF-α, IL-6) NFκB_nuc->Cytokine_Gene Drives Transcription

Figure 1: this compound inhibits the MALT1-mediated NF-κB signaling pathway.

Representative Data: Cytokine Inhibition

Treatment with a MALT1 inhibitor (MLT-748, a close analog of this compound) has been shown to significantly reduce the secretion of pro-inflammatory cytokines from human immune cells stimulated with immune complexes (ICs).[6] The data below is representative of expected results when using this compound.

CytokineCell TypeTreatment ConditionConcentration (pg/mL) ± SEM% Inhibition
TNF-α Human GranulocytesUnstimulated< 50-
IC Stimulation1500 ± 150-
IC + MALT1 Inhibitor300 ± 5080%
IL-6 Human mo-DCsUnstimulated< 100-
IC Stimulation8000 ± 750-
IC + MALT1 Inhibitor1200 ± 20085%
IL-1β Human mo-DCsUnstimulated< 20-
IC Stimulation450 ± 60-
IC + MALT1 Inhibitor100 ± 3078%

Table 1: Representative quantitative data summarizing the effect of MALT1 inhibition on pro-inflammatory cytokine release from human granulocytes and monocyte-derived dendritic cells (mo-DCs). Data is adapted from studies using the analogous MALT1 inhibitor MLT-748.[6]

Experimental Workflow & Protocols

A typical experiment involves isolating primary immune cells or using a relevant cell line, pre-treating with this compound, stimulating the cells to induce cytokine production, and finally collecting the supernatant for analysis using a multiplex immunoassay.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment & Stimulation cluster_process 3. Sample Processing & Analysis A1 Isolate Primary Cells (e.g., PBMCs, Granulocytes) A3 Seed cells in 96-well plate A1->A3 A2 Or Culture Immune Cell Line (e.g., THP-1) A2->A3 B1 Pre-treat with this compound (Dose Response) or Vehicle A3->B1 B2 Incubate (e.g., 1 hour) B1->B2 B3 Add Stimulant (e.g., LPS, ICs, PMA/Iono) B2->B3 B4 Incubate (e.g., 4-24 hours) B3->B4 C1 Centrifuge plate to pellet cells B4->C1 C2 Collect Supernatant C1->C2 C3 Perform Multiplex Cytokine Assay (Luminex) C2->C3 C4 Acquire Data on Bead-based Flow Cytometer C3->C4 C5 Analyze Data & Plot Concentration Curves C4->C5

Figure 2: General experimental workflow for cytokine profiling with this compound.

Detailed Protocol: Multiplex Cytokine Profiling

This protocol describes the analysis of cytokine levels in cell culture supernatants using a bead-based multiplex immunoassay (e.g., Luminex).

A. Materials and Reagents

  • Primary human immune cells (e.g., PBMCs) or a suitable cell line.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • This compound (HY-124587, MedChemExpress or similar).[1]

  • Vehicle control (e.g., DMSO).

  • Cell stimulant (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or pre-formed immune complexes).

  • 96-well cell culture plates.

  • Multiplex cytokine immunoassay kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel).

  • Assay wash buffer.

  • Reagent-grade water.

  • Multiplex plate reader (e.g., Luminex 200 or FLEXMAP 3D).

B. Cell Seeding and Treatment

  • Cell Preparation: Isolate primary cells using standard methods (e.g., Ficoll-Paque for PBMCs) or harvest cultured cell lines. Resuspend cells in complete medium and perform a cell count.

  • Seeding: Seed cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in 100 µL of medium. Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.

  • Pre-treatment: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 1 hour at 37°C, 5% CO₂.

C. Cell Stimulation

  • Prepare the stimulating agent at 4X the desired final concentration in complete medium.

  • Add 50 µL of the stimulant to each well (except for unstimulated controls, to which 50 µL of medium is added). The total volume per well should now be 200 µL.

  • Incubate the plate for an appropriate duration based on the stimulant and target cytokines (e.g., 4 hours for TNF-α, 24 hours for IL-6).

D. Supernatant Collection

  • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

  • Samples can be analyzed immediately or stored at -80°C for later analysis.

E. Multiplex Cytokine Assay Perform all steps according to the manufacturer's protocol for the chosen multiplex kit. A general procedure is outlined below.

  • Prepare Plate: Pre-wet the filter plate with 200 µL of wash buffer and aspirate using a vacuum manifold.

  • Add Standards and Samples: Add 25 µL of assay buffer, 25 µL of standards or samples, and 25 µL of the mixed antibody-coated bead solution to the appropriate wells.

  • Incubate: Seal the plate, wrap in foil, and incubate on a plate shaker (800 rpm) for 2 hours at room temperature or overnight at 4°C.

  • Wash: Place the plate on the vacuum manifold and wash three times with 200 µL of wash buffer per well.

  • Add Detection Antibodies: Add 25 µL of the detection antibody cocktail to each well.

  • Incubate: Seal, wrap in foil, and incubate on a plate shaker for 1 hour at room temperature.

  • Add Streptavidin-PE: Add 25 µL of Streptavidin-Phycoerythrin solution to each well.

  • Incubate: Seal, wrap in foil, and incubate on a plate shaker for 30 minutes at room temperature.

  • Final Wash: Wash the plate three times with 200 µL of wash buffer.

  • Resuspend Beads: Add 150 µL of sheath fluid or drive fluid to each well. Shake for 5 minutes to resuspend the beads.

  • Acquire Data: Read the plate on a Luminex instrument. Use the manufacturer's software to acquire the median fluorescence intensity (MFI) for each cytokine bead region in each well.

F. Data Analysis

  • Generate a standard curve for each analyte using the MFI values from the standards. A five-parameter logistic (5-PL) curve fit is typically recommended.

  • Interpolate the cytokine concentrations in the unknown samples from their respective standard curves.

  • Correct for any dilution factors.

  • Plot the cytokine concentrations against the this compound concentration to determine the IC₅₀ value for the inhibition of each cytokine.

References

Application Notes and Protocols for Biochemical Assays of MALT1 Activity with MLT-747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule and a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors.[1][2][3] Its proteolytic activity is essential for the survival of certain types of lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making it an attractive therapeutic target.[2][3][4] MLT-747 is a potent and selective allosteric inhibitor of MALT1 that binds to the Trp580 pocket, locking the protease in an inactive conformation.[5][6] These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibitory activity of this compound against MALT1.

MALT1 Signaling Pathway

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[7][8] Upon T-cell or B-cell receptor stimulation, this complex assembles, leading to the recruitment and activation of downstream signaling molecules, ultimately resulting in the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.[9][10][11] MALT1's protease activity amplifies this signal by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20, CYLD, and RelB.[9][12]

MALT1_Signaling cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC CARD11 CARD11 PKC->CARD11 P BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 RelB RelB MALT1->RelB | Cleavage CYLD CYLD MALT1->CYLD | Cleavage A20 A20 MALT1->A20 | Cleavage IKK Complex IKK Complex TRAF6->IKK Complex Ub IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB | Inactivation Gene Expression Gene Expression NF-κB->Gene Expression This compound This compound This compound->MALT1 | Allosteric Inhibition

Caption: MALT1 signaling pathway and point of inhibition by this compound.

Data Presentation

The inhibitory activity of this compound and other reference compounds on MALT1 paracaspase activity is summarized below.

CompoundIC50 (nM)Assay TypeSubstrateReference
This compound 14BiochemicalAc-Leu-Arg-Ser-Arg-Rh110-dPro[6]
MLT-7485BiochemicalAc-Leu-Arg-Ser-Arg-Rh110-dPro[6]
MI-25,840BiochemicalNot Specified[13]
Z-VRPR-FMK11BiochemicalFluorogenic[3]

Experimental Protocols

Biochemical Assay for MALT1 Activity using a Fluorogenic Substrate

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds like this compound against recombinant MALT1 enzyme.

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Add Buffer, this compound, and MALT1 to Plate Add Buffer, this compound, and MALT1 to Plate Prepare Assay Buffer->Add Buffer, this compound, and MALT1 to Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Add Buffer, this compound, and MALT1 to Plate Prepare MALT1 Enzyme Prepare MALT1 Enzyme Prepare MALT1 Enzyme->Add Buffer, this compound, and MALT1 to Plate Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Incubate Incubate Add Buffer, this compound, and MALT1 to Plate->Incubate Incubate->Initiate Reaction with Substrate Measure Fluorescence Measure Fluorescence Initiate Reaction with Substrate->Measure Fluorescence Plot Data Plot Data Measure Fluorescence->Plot Data Calculate IC50 Calculate IC50 Plot Data->Calculate IC50

Caption: Workflow for the MALT1 biochemical assay.

Materials:

  • Recombinant Human MALT1 (e.g., BPS Bioscience, Cat# 100360)[2][14]

  • Fluorogenic MALT1 Substrate (e.g., Ac-LRSR-AMC or Ac-Leu-Arg-Ser-Arg-Rh110-dPro)[1][6]

  • MALT1 Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT.[15]

  • This compound

  • DMSO

  • Black, low-binding 96-well or 384-well microtiter plates[16]

  • Fluorescent microplate reader with excitation/emission wavelengths of 360/460 nm for AMC-based substrates.[1]

Protocol:

  • Buffer Preparation: Prepare the MALT1 Assay Buffer. Add DTT fresh before use.[14]

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in MALT1 Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Thaw recombinant MALT1 on ice and dilute to the desired concentration in MALT1 Assay Buffer.

  • Assay Plate Setup: To each well of the microtiter plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add the diluted MALT1 enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Substrate Preparation: Prepare the fluorogenic substrate solution in MALT1 Assay Buffer. A final concentration of 20 µM Ac-LRSR-AMC is recommended.[1]

  • Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at excitation/emission wavelengths of 360/460 nm every 2 minutes for a total of 90 minutes.[1]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for MALT1 Activity by Western Blotting of Substrate Cleavage

This protocol describes how to assess the inhibitory effect of this compound on MALT1 activity in a cellular context by monitoring the cleavage of its endogenous substrates, such as CYLD or RelB.[17][18]

Materials:

  • Jurkat T-cells or ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3)[4][17][19]

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • This compound

  • DMSO

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (v/v) Glycerol, 0.1% (v/v) Triton X-100, 1 mM DTT, and protease inhibitors.[1]

  • Primary antibodies: anti-CYLD, anti-RelB, anti-MALT1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and Western blotting equipment

Protocol:

  • Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium. Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1-4 hours.[1]

  • Cell Stimulation: Stimulate the cells with PMA (20-200 ng/mL) and Ionomycin (300 ng/mL - 1 µM) for 30 minutes to activate MALT1.[1][17][19]

  • Cell Lysis: Harvest the cells by centrifugation and wash with cold PBS. Lyse the cell pellet with Cell Lysis Buffer on ice for 20 minutes.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-CYLD or anti-RelB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescence substrate.

  • Data Analysis: Acquire the chemiluminescent signal using an imaging system. The inhibition of MALT1 activity is indicated by a decrease in the cleaved form of the substrate and an accumulation of the full-length protein. Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory potential of this compound against MALT1. The biochemical assay allows for the precise determination of IC50 values, while the cellular assay confirms the compound's activity in a more physiologically relevant context. These assays are valuable tools for the characterization of MALT1 inhibitors and for advancing research in immunology and oncology.

References

Application Note: Flow Cytometry Analysis of Lymphocytes Treated with MLT-747

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MLT-747 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a paracaspase that functions as a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[5][6] This complex is essential for the activation of the NF-κB signaling pathway downstream of antigen receptor stimulation in lymphocytes.[6][7][8] The protease activity of MALT1 cleaves and inactivates negative regulators of NF-κB signaling, such as A20, RelB, and CYLD.[5][7] By inhibiting MALT1, this compound effectively blocks NF-κB activation, which can suppress lymphocyte proliferation and survival.[5][6] This makes this compound a molecule of significant interest for therapeutic applications in hematological malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and certain autoimmune disorders.[6][8]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of compounds like this compound on heterogeneous lymphocyte populations. It allows for the simultaneous measurement of multiple cellular parameters, including proliferation, viability, cell cycle status, and the activation of intracellular signaling pathways at the single-cell level. This application note provides detailed protocols for using flow cytometry to analyze the functional consequences of treating lymphocytes with this compound.

MALT1 Signaling Pathway and this compound Inhibition

Upon T-cell or B-cell antigen receptor (TCR/BCR) stimulation, a signaling cascade leads to the formation of the CBM complex.[6] Within this complex, MALT1 is activated and its paracaspase activity cleaves several substrates, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing NF-κB transcription factors (e.g., c-Rel, p65) to translocate to the nucleus and initiate the transcription of pro-survival and pro-proliferative genes. This compound acts as an allosteric inhibitor, binding to a pocket near the active site (the Trp580 pocket) to block the proteolytic function of MALT1, thereby suppressing downstream NF-κB signaling.[1][2][3]

MALT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR TCR / BCR CBM_complex CARD11-BCL10-MALT1 (CBM) Complex TCR_BCR->CBM_complex Antigen Stimulation IKK IKK Complex CBM_complex->IKK Activation A20 A20 / RelB (NF-κB Inhibitors) CBM_complex->A20 Cleavage (Inactivation) MLT747 This compound MLT747->CBM_complex Allosteric Inhibition IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation Proteasome Proteasome IkB_NFkB->Proteasome NFkB NF-κB Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB->Gene_Transcription Nuclear Translocation Proteasome->NFkB Release

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Data Presentation

The following sections detail flow cytometry-based assays to characterize the effects of this compound on lymphocyte function.

General Experimental Workflow

A typical workflow for assessing the impact of this compound on lymphocytes involves several key stages, from cell preparation to data interpretation.

Experimental_Workflow start Isolate Lymphocytes (e.g., PBMCs or cell lines) culture Culture Cells & Label (e.g., with CFSE for proliferation) start->culture treat Treat with this compound (Dose-response & time-course) culture->treat incubate Incubate (24-96 hours) treat->incubate harvest Harvest & Wash Cells incubate->harvest stain Stain with Antibodies/Dyes (e.g., Annexin V, PI, Cell Surface Markers) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating & Quantification) acquire->analyze

Caption: General workflow for flow cytometric analysis of this compound-treated lymphocytes.

Lymphocyte Proliferation Assay (CFSE Dilution)

This assay quantifies the number of cell divisions a lymphocyte population has undergone. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that binds covalently to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be tracked by flow cytometry.[5][9]

Protocol:

  • Cell Preparation: Isolate primary lymphocytes (e.g., PBMCs) or use a lymphocyte cell line. Resuspend cells at 1x10⁷ cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of complete RPMI medium supplemented with 10% FBS. Incubate for 5 minutes on ice.

  • Washing: Wash cells three times with complete medium to remove excess CFSE.

  • Cell Plating and Treatment: Resuspend cells at 1x10⁶ cells/mL in complete medium. Plate cells and add this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 72-96 hours to allow for cell division.

  • Staining for Analysis: Harvest cells and stain with a viability dye (e.g., Propidium (B1200493) Iodide or DAPI) and cell surface markers (e.g., CD3, CD4, CD8, CD19) to identify specific lymphocyte subsets.

  • Flow Cytometry: Acquire data on a flow cytometer, ensuring the FITC or equivalent channel is used for CFSE detection.

Data Presentation:

The data can be summarized to show the dose-dependent inhibition of proliferation.

This compound Conc. Proliferation Index % Divided Cells
Vehicle Control3.5 ± 0.385.2 ± 4.1
10 nM3.1 ± 0.278.5 ± 3.5
100 nM2.0 ± 0.255.1 ± 5.2
1 µM1.2 ± 0.115.6 ± 2.8
10 µM1.0 ± 0.15.3 ± 1.9
Hypothetical data presented as Mean ± SD.
Apoptosis Assay (Annexin V and Propidium Iodide/DAPI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) or DAPI are viability dyes that are excluded by live cells but can enter and stain the DNA of cells with compromised membranes (late apoptotic/necrotic).[5][7][10]

Protocol:

  • Cell Culture and Treatment: Plate 1x10⁶ lymphocytes/mL and treat with various concentrations of this compound and a vehicle control for 24-72 hours.

  • Harvesting: Harvest both adherent and suspension cells. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or DAPI). Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.

This compound Conc. % Viable (Annexin V- / PI-) % Early Apoptotic (Annexin V+ / PI-) % Late Apoptotic (Annexin V+ / PI+)
Vehicle Control92.5 ± 2.13.1 ± 0.52.5 ± 0.4
100 nM85.3 ± 3.58.2 ± 1.14.1 ± 0.8
1 µM60.1 ± 4.825.7 ± 3.210.6 ± 2.1
10 µM25.4 ± 5.248.9 ± 4.522.3 ± 3.9
Hypothetical data at 48 hours, presented as Mean ± SD.
Cell Cycle Analysis

MALT1 inhibition can lead to cell cycle arrest, typically at the G0/G1 phase.[5] This can be assessed by staining DNA with a fluorescent dye like Propidium Iodide (PI) or DAPI in permeabilized cells. The fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Culture and Treatment: Plate 1x10⁶ lymphocytes/mL and treat with this compound and a vehicle control for 24-48 hours.

  • Harvesting: Harvest approximately 1-2x10⁶ cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze on a flow cytometer using a linear scale for the DNA fluorescence channel.

Data Presentation:

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

This compound Conc. % Sub-G1 (Apoptotic) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control3.2 ± 0.655.4 ± 3.130.1 ± 2.511.3 ± 1.5
1 µM8.9 ± 1.270.2 ± 4.212.5 ± 2.18.4 ± 1.1
10 µM21.5 ± 2.965.1 ± 3.85.9 ± 1.47.5 ± 0.9
Hypothetical data at 24 hours, presented as Mean ± SD.
Intracellular NF-κB Pathway Analysis

The direct molecular effect of this compound can be confirmed by measuring the nuclear translocation of NF-κB subunits (e.g., c-Rel or p65) or the cleavage of MALT1 substrates like RelB.[5][7] Flow cytometry can quantify the amount of a specific transcription factor within the nucleus.

Protocol:

  • Cell Treatment: Pre-treat lymphocytes with this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a buffer containing a mild detergent like Triton X-100 or saponin. (Commercial kits for transcription factor staining are recommended).

  • Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against the target of interest (e.g., anti-c-Rel-PE or anti-p65-AF647).

  • Washing and Analysis: Wash the cells and acquire data on a flow cytometer.

Data Presentation:

The data is presented as the Median Fluorescence Intensity (MFI) or the percentage of cells positive for nuclear NF-κB.

Treatment Condition Stimulation Median Fluorescence Intensity (MFI) of Nuclear c-Rel
Vehicle ControlUnstimulated150 ± 25
Vehicle ControlStimulated1250 ± 110
1 µM this compoundStimulated450 ± 60
10 µM this compoundStimulated200 ± 35
Hypothetical data presented as Mean ± SD.

References

Application Note: Utilizing MLT-747 for the Inhibition of IL-2 Production in a Jurkat Cell Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing MLT-747, a potent and selective allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), in a Jurkat cell-based Interleukin-2 (IL-2) reporter assay. The provided methodologies and illustrative data will guide researchers in assessing the inhibitory effects of this compound on T-cell activation signaling pathways.

Introduction

The Jurkat cell line is a widely used in vitro model for studying T-cell signaling and activation. Upon stimulation of the T-cell receptor (TCR) pathway, a signaling cascade is initiated, leading to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator protein-1 (AP-1), and Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors cooperatively induce the expression of various cytokines, including Interleukin-2 (IL-2), a critical regulator of T-cell proliferation and differentiation.

This compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase, with an IC50 of 14 nM. MALT1 is a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from the TCR to the NF-κB pathway.[1][2][3][4] By inhibiting the protease activity of MALT1, this compound is expected to block NF-κB activation and, consequently, suppress IL-2 production. This application note describes a Jurkat IL-2 reporter assay to quantify the inhibitory activity of this compound. In this assay, the firefly luciferase gene is placed under the control of the human IL-2 promoter. Inhibition of the signaling pathway leading to IL-2 production results in a decrease in luciferase expression, which can be quantified as a reduction in luminescence.

Signaling Pathway

T-cell activation leading to IL-2 production is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a cascade involving the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels. These events lead to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. The protease activity of MALT1 within this complex is crucial for the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Concurrently, other signaling branches activate NFAT and AP-1. Together, these three transcription factors bind to the IL-2 promoter and drive its transcription. This compound, as a MALT1 inhibitor, directly interferes with this pathway, leading to the suppression of NF-κB activation and IL-2 production.

T_Cell_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR/CD3 TCR/CD3 PKC PKC TCR/CD3->PKC Ca_flux Ca²⁺ Flux TCR/CD3->Ca_flux CD28 CD28 CD28->PKC CARMA1 CARMA1 PKC->CARMA1 AP1 AP-1 PKC->AP1 NFATp NFAT (inactive) Ca_flux->NFATp CBM_Complex CBM Complex (CARMA1-BCL10-MALT1) CARMA1->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex IKK IKK CBM_Complex->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IL2_Promoter IL-2 Promoter NFkB->IL2_Promoter NFATa NFAT (active) NFATp->NFATa NFATa->IL2_Promoter AP1->IL2_Promoter MLT_747 This compound MLT_747->MALT1 IL2_Gene IL-2 Gene IL2_Promoter->IL2_Gene Luciferase_Gene Luciferase Reporter Gene IL2_Promoter->Luciferase_Gene

Caption: T-cell signaling pathway leading to IL-2 production and inhibition by this compound.

Experimental Protocol

This protocol outlines the steps for a Jurkat IL-2 Luciferase Reporter Assay to determine the dose-dependent inhibition by this compound.

Materials
  • Jurkat IL-2 Luciferase Reporter Cell Line (e.g., from BPS Bioscience, Promega)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Cell Culture and Maintenance
  • Culture Jurkat IL-2 Luciferase Reporter cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.

  • Ensure cell viability is >95% before starting the experiment.

Assay Protocol
  • Cell Seeding: Seed Jurkat cells at a density of approximately 30,000 to 50,000 cells per well in 90 µL of assay medium (serum-free or low-serum RPMI 1640) in a 96-well white, clear-bottom plate.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Compound Addition: Add 5 µL of the diluted this compound or vehicle control (DMSO in assay medium) to the respective wells.

  • Pre-incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Stimulation: Prepare a stimulation cocktail of PMA and Ionomycin in assay medium. A common final concentration is 20 ng/mL PMA and 300 ng/mL Ionomycin. Add 5 µL of the stimulation cocktail to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Mix gently by orbital shaking for 10 minutes to ensure cell lysis and signal stabilization.

    • Measure luminescence using a luminometer.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A Culture Jurkat IL-2 Reporter Cells C Seed Cells into 96-well Plate A->C B Prepare Serial Dilutions of this compound D Add this compound/Vehicle and Pre-incubate B->D C->D E Add PMA/Ionomycin to Stimulate Cells D->E F Incubate for 6-24 hours E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve and Determine EC50 I->J

Caption: Workflow for the Jurkat IL-2 reporter assay with this compound.

Data Presentation

The following tables present illustrative data for the inhibition of IL-2 reporter activity in Jurkat cells by this compound. The data is based on the known potency of this compound against MALT1 and typical results from similar compounds in cell-based assays.

Table 1: Raw Luminescence Data
This compound (nM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Average RLU
0 (Stimulated)1,520,0001,480,0001,550,0001,516,667
0.11,450,0001,420,0001,480,0001,450,000
11,300,0001,250,0001,320,0001,290,000
10950,000980,000960,000963,333
100450,000480,000460,000463,333
1000150,000160,000155,000155,000
10000110,000105,000112,000109,000
0 (Unstimulated)100,00098,000102,000100,000

RLU: Relative Light Units

Table 2: Calculation of Percent Inhibition and EC50
This compound (nM)Average RLU% Inhibition
0 (Stimulated)1,516,6670.0
0.11,450,0004.7
11,290,00016.0
10963,33339.0
100463,33374.3
1000155,00096.1
10000109,00099.3
EC50 (nM) ~30

% Inhibition is calculated as: [1 - (Average RLU of sample - Average RLU of unstimulated) / (Average RLU of stimulated - Average RLU of unstimulated)] * 100

Conclusion

The Jurkat IL-2 reporter assay is a robust and sensitive method for evaluating the activity of MALT1 inhibitors like this compound. The expected outcome is a dose-dependent decrease in luciferase activity, reflecting the inhibition of IL-2 promoter activation. This assay can be a valuable tool in the preclinical assessment of compounds targeting the T-cell activation pathway for applications in immunology and oncology. The detailed protocol and illustrative data provided herein serve as a comprehensive guide for researchers to implement this assay in their laboratories.

References

Troubleshooting & Optimization

MLT-747 In Vitro Solubility and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro solubility and stability of MLT-747, a potent and selective allosteric inhibitor of MALT1.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] A stock solution of 10 mM in DMSO has been reported.[2] For optimal results, use anhydrous, high-purity DMSO to minimize moisture contamination, which can negatively impact the solubility of hydrophobic compounds.

Q2: My this compound precipitated when I diluted my DMSO stock solution into aqueous buffer/media. What should I do?

A2: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. Here are several troubleshooting steps to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.

  • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) aqueous buffer or cell culture medium.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that are prone to precipitation.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates.

  • Use of Pluronic F-68: For cell-based assays, the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain the solubility of hydrophobic compounds.

Q3: How should I store my this compound stock solution?

A3: Store this compound stock solutions in tightly sealed vials at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. When stored at -80°C, the stock solution is reported to be stable for up to 6 months, and at -20°C for up to 1 month, protected from light.[1]

Q4: Is this compound stable in cell culture medium containing fetal bovine serum (FBS)?

A4: The specific stability of this compound in media containing FBS has not been extensively reported in publicly available literature. However, serum proteins can sometimes bind to and stabilize small molecules, potentially increasing their apparent solubility and stability. Conversely, enzymatic activity in serum could also lead to degradation. It is recommended to empirically determine the stability of this compound in your specific cell culture medium and serum concentration using the protocol provided below.

Solubility Data

Buffer SystempHTemperature (°C)Estimated Solubility (µM)
Phosphate-Buffered Saline (PBS)7.425Data not available
Phosphate-Buffered Saline (PBS)7.437Data not available
RPMI-1640 + 10% FBS7.2-7.437Data not available
DMEM + 10% FBS7.2-7.437Data not available

Stability Data

The stability of this compound under various in vitro conditions should be experimentally determined. The following table illustrates how stability data can be summarized.

ConditionIncubation Time (hours)Temperature (°C)Remaining Compound (%)
PBS, pH 7.42437Data not available
RPMI-1640 + 10% FBS2437Data not available
RPMI-1640 + 10% FBS4837Data not available
RPMI-1640 + 10% FBS7237Data not available

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol is adapted from the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.[4]

Materials:

  • This compound powder

  • Selected aqueous buffers (e.g., PBS, Tris-HCl)

  • Vials (e.g., glass HPLC vials)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.

  • After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • The calculated concentration represents the solubility of this compound in that specific buffer and temperature.

Protocol for Assessing the In Vitro Stability of this compound

This protocol can be used to determine the stability of this compound in various in vitro systems, such as cell culture media.

Materials:

  • This compound stock solution in DMSO

  • Test medium (e.g., cell culture medium with or without serum)

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare a working solution of this compound in the test medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.5%).

  • At time point zero (T=0), immediately take an aliquot of the working solution, and quench the potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Incubate the remaining working solution at 37°C.

  • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots, quench, and store at -80°C.

  • After collecting all time points, analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

MALT1 Signaling Pathway

This compound is an allosteric inhibitor of the MALT1 paracaspase. MALT1 is a key component of the CBM signalosome complex, which also includes CARMA1 (CARD11) and BCL10. This complex is crucial for NF-κB activation downstream of antigen receptors (TCR and BCR) and other signaling pathways.[5][6][7][8][9]

MALT1_Signaling_Pathway MALT1 Signaling Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (TCR/BCR) PKC PKC Antigen_Receptor->PKC Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Binding TRAF6 TRAF6 MALT1->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocation MLT747 This compound MLT747->MALT1 Allosteric Inhibition

Caption: A simplified diagram of the MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental Workflow for Solubility Assessment

The following workflow outlines the key steps for determining the aqueous solubility of this compound.

Solubility_Workflow Solubility Assessment Workflow start Start prepare_sample Add excess this compound to aqueous buffer start->prepare_sample equilibrate Equilibrate for 24-48h (Constant Temperature) prepare_sample->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge collect_supernatant Collect clear supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute analyze Quantify by HPLC dilute->analyze end End analyze->end

Caption: A step-by-step workflow for determining the aqueous solubility of this compound using the shake-flask method.

Troubleshooting Logic for Precipitation Issues

This diagram provides a logical approach to troubleshooting precipitation problems encountered when working with this compound in aqueous solutions.

Precipitation_Troubleshooting Precipitation Troubleshooting Logic start Precipitation Observed check_dmso Final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_dilution Single-step dilution? check_dmso->check_dilution No end Solution Clear reduce_dmso->end serial_dilution Use serial dilution in pre-warmed medium check_dilution->serial_dilution Yes check_mixing Mixing method? check_dilution->check_mixing No serial_dilution->end vortex_dilution Add dropwise while vortexing check_mixing->vortex_dilution Static still_precipitates Still precipitates? check_mixing->still_precipitates Vortexing vortex_dilution->end consider_additives Consider solubility enhancers (e.g., Pluronic F-68) still_precipitates->consider_additives Yes still_precipitates->end No consider_additives->end

Caption: A logical flowchart for troubleshooting common causes of this compound precipitation in aqueous solutions.

References

Technical Support Center: Investigating Off-Target Effects of MLT-747

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of MLT-747, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase.[1][2][3] It binds to an allosteric site in the Trp580 pocket of MALT1, stabilizing the inactive conformation of the enzyme and thereby preventing the cleavage of its substrates.[4][5] The IC50 for this compound against MALT1 has been reported to be approximately 14 nM.[1][2]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound is designed to be a selective MALT1 inhibitor, all small molecule inhibitors have the potential to bind to unintended proteins, known as off-targets. These off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[6] A thorough investigation of off-target effects is crucial for a comprehensive understanding of the compound's biological activity and for ensuring its safety and efficacy in therapeutic applications.[7]

Q3: What are the initial steps to assess the selectivity of this compound?

A3: A primary and crucial step is to perform a kinome-wide selectivity screen. This involves testing the inhibitor against a large panel of kinases to identify potential off-target interactions.[8][9] Several commercial services, such as KINOMEscan®, offer comprehensive kinase profiling.[10][11] This approach provides a broad overview of the inhibitor's selectivity across the human kinome.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.

  • Possible Cause: The observed phenotype may be due to the inhibition of an unknown off-target protein rather than the intended MALT1 inhibition.

  • Troubleshooting Steps:

    • Validate with a structurally distinct MALT1 inhibitor: Use another MALT1 inhibitor with a different chemical scaffold to see if the same phenotype is produced. If the phenotype persists, it is more likely to be an on-target effect of MALT1 inhibition.

    • Perform a rescue experiment: In a cell line where the phenotype is observed, introduce a version of MALT1 that is resistant to this compound. If the phenotype is reversed, it confirms that the effect is on-target.

    • Conduct a broad off-target screen: Utilize unbiased techniques like chemical proteomics to identify non-kinase off-targets.[12][13]

Issue 2: Significant cytotoxicity is observed at concentrations required for MALT1 inhibition.

  • Possible Cause: The cytotoxicity could be a result of this compound hitting one or more critical off-target proteins.

  • Troubleshooting Steps:

    • Determine the therapeutic window: Perform a dose-response curve to establish the concentration range where MALT1 is inhibited without causing significant cell death.

    • CRISPR-Cas9 target validation: Use CRISPR-Cas9 to knock out the intended target, MALT1. If the cytotoxic effect of this compound is still observed in the knockout cells, it strongly suggests an off-target mechanism of action.[7][14]

    • Investigate apoptotic pathways: Use techniques like western blotting to probe for the activation of apoptotic markers to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Kinome Profiling using a Competition Binding Assay

This protocol provides a general methodology for assessing the selectivity of this compound against a large panel of kinases.

Objective: To identify potential kinase off-targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1 µM is typically used. For determining binding affinity (Kd), a serial dilution series is prepared.[14][15]

  • Assay Principle: The assay is based on the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.[10]

  • Procedure:

    • A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

    • Each kinase is incubated with the immobilized ligand and the test compound.

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR with the DNA tag.

    • The percentage of kinase bound in the presence of the test compound is compared to a DMSO control.

  • Data Analysis: The results are typically presented as the percentage of inhibition at a specific concentration. A lower percentage of remaining bound kinase indicates a stronger interaction between the compound and the kinase. For potent interactions, a dissociation constant (Kd) can be determined from a dose-response curve.

Table 1: Sample Kinase Profiling Data for a Hypothetical MALT1 Inhibitor

Kinase Target% Inhibition at 1 µMDissociation Constant (Kd) in nM
MALT1 (On-Target) 99% 14
Off-Target Kinase A85%150
Off-Target Kinase B55%>1000
Off-Target Kinase C10%>10,000
... (400+ other kinases)<10%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of this compound with its target (MALT1) and potential off-targets in a cellular context.

Objective: To verify the binding of this compound to its target protein in intact cells.[16][17]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heat Shock: After treatment, the cell suspension is divided into aliquots and heated to a range of temperatures using a thermocycler. Ligand-bound proteins are generally more resistant to thermal denaturation.[17][18]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction containing the non-denatured proteins is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (MALT1 and potential off-targets) in each sample is quantified by western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[16]

Table 2: Sample CETSA Data for this compound

Target ProteinVehicle (DMSO) Tagg (°C)This compound (1 µM) Tagg (°C)ΔTagg (°C)
MALT1 48.5 55.2 +6.7
Off-Target A52.152.3+0.2
Housekeeping Protein65.465.5+0.1
Protocol 3: Chemical Proteomics for Unbiased Off-Target Identification

This protocol provides a general workflow for identifying the binding partners of this compound in an unbiased manner.[12]

Objective: To identify the complete protein interaction profile of this compound.

Methodology:

  • Probe Synthesis: A chemical probe is synthesized by attaching a linker and a reactive group (e.g., biotin (B1667282) for affinity purification) to the this compound molecule.

  • Cell Lysate Incubation: The chemical probe is incubated with a cell lysate to allow for binding to target and off-target proteins.

  • Affinity Purification: The protein-probe complexes are captured using streptavidin-coated beads.

  • Elution and Digestion: The bound proteins are eluted from the beads and digested into peptides.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: The identified proteins are ranked based on their abundance in the probe-treated sample compared to a control.

Visualizations

MALT1_Signaling_Pathway cluster_activation Cellular Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling Antigen_Receptor Antigen Receptor CARMA1 CARMA1 Antigen_Receptor->CARMA1 BCL10 BCL10 MALT1 MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex Activates NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Gene_Expression Gene Expression (e.g., IL-2) NF_kappaB->Gene_Expression MLT_747 This compound MLT_747->MALT1 Inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Hypothesis: Unexpected Phenotype Kinome_Scan Kinome-wide Profiling Start->Kinome_Scan Initial Screen CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Target Engagement Chem_Proteomics Chemical Proteomics Start->Chem_Proteomics Unbiased Screen Target_Validation Target Validation (e.g., CRISPR) Kinome_Scan->Target_Validation Validate Hits CETSA->Target_Validation Chem_Proteomics->Target_Validation Conclusion Identify Off-Targets & Determine Mechanism Target_Validation->Conclusion

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic Start Unexpected Cytotoxicity with this compound CRISPR_KO Test in MALT1 Knockout Cells Start->CRISPR_KO Cytotoxicity_Persists Cytotoxicity Persists? CRISPR_KO->Cytotoxicity_Persists Off_Target Likely Off-Target Effect Cytotoxicity_Persists->Off_Target Yes On_Target Likely On-Target Effect Cytotoxicity_Persists->On_Target No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimizing MLT-747 Concentration for MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MLT-747 for effective MALT1 inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit MALT1?

This compound is a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2] It binds to a specific pocket on the MALT1 protein, known as the Trp580 pocket, which is distinct from the active site.[1][2] This binding event locks the MALT1 protease in an inactive conformation, thereby preventing it from cleaving its substrates and activating downstream signaling pathways, most notably the NF-κB pathway.[3][4]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

For a novel experiment, it is advisable to perform a dose-response curve spanning a broad range of concentrations to determine the optimal concentration for your specific cell line and assay. A typical starting range would be from 1 nM to 10 µM. Based on its biochemical potency (IC50 of 14 nM), you may expect to see cellular effects in the nanomolar to low micromolar range.[1][2]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I confirm that this compound is inhibiting MALT1 in my cells?

MALT1 inhibition can be confirmed by observing the following downstream effects:

  • Reduced cleavage of MALT1 substrates: Monitor the levels of full-length and cleaved forms of known MALT1 substrates such as CYLD, BCL10, or RelB via Western blotting.[5][6][7] A decrease in the cleaved fragments indicates MALT1 inhibition.

  • Decreased NF-κB signaling: Measure the activity of the NF-κB pathway using a reporter assay or by assessing the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65).[8]

  • Reduced cell viability and proliferation: In MALT1-dependent cancer cell lines, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), inhibition of MALT1 is expected to decrease cell viability and proliferation.[9][10] This can be measured using assays like MTT or CellTiter-Glo.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound Concentration too low: The concentration of this compound is insufficient to inhibit MALT1 in your specific cell line.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).
Cell line insensitivity: The chosen cell line may not be dependent on MALT1 signaling for survival or the specific endpoint being measured.Use a positive control cell line known to be sensitive to MALT1 inhibition (e.g., HBL-1, TMD8, OCI-Ly10).[9][11]
Inactive compound: The this compound compound may have degraded.Use a fresh stock of the inhibitor. Ensure proper storage conditions.
Assay issues: The assay may not be sensitive enough to detect the effect.Optimize your assay conditions (e.g., incubation time, antibody concentration for Western blots).
High levels of cell death, even at low concentrations Off-target toxicity: At high concentrations, small molecule inhibitors can have off-target effects leading to general cytotoxicity.Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay. Use concentrations below this threshold for your experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture medium is minimal (≤ 0.1%). Include a vehicle-only control in your experiments.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment.
Pipetting errors: Inaccurate pipetting can lead to variability in the final compound concentration.Use calibrated pipettes and be meticulous when preparing serial dilutions.
Unexpected or paradoxical effects Feedback loops: Inhibition of a signaling pathway can sometimes trigger compensatory feedback mechanisms.Investigate potential feedback loops in the MALT1 signaling pathway in your experimental system.
Complex biology: The biological context of your experiment may lead to unexpected outcomes.Carefully review the literature for known complexities of MALT1 signaling in your specific cell type or disease model.

Data Presentation

Table 1: Potency of this compound and Other MALT1 Inhibitors

CompoundTypeTargetIC50 (Biochemical Assay)Cellular Potency (EC50/GI50)Cell Line(s)Reference(s)
This compound Allosteric InhibitorMALT114 nMEC50: 314 nM (for stabilizing MALT1-W580S)-[1]
MI-2 Covalent InhibitorMALT15.84 µMGI50: 0.2 µM - 0.5 µMHBL-1, TMD8, OCI-Ly3, OCI-Ly10[4][9][12]
Z-VRPR-FMK Peptide InhibitorMALT1-Effective at 50 µM to reduce viabilityHBL-1, OCI-Ly3, OCI-Ly10[8][10]

Note: Cellular potency data for this compound in various cancer cell lines is not extensively available in the public domain. Researchers are encouraged to determine the specific IC50/GI50 values in their cell lines of interest.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Cell Viability

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line using an MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight to allow cells to attach (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test is 0.01 to 10,000 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log-transformed concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of MALT1 Substrate Cleavage

This protocol outlines the steps to assess the inhibition of MALT1's proteolytic activity by observing the cleavage of its substrate, CYLD.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

    • For a positive control for MALT1 activation (in non-ABC-DLBCL lines), cells can be stimulated with PMA (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) for 30 minutes before lysis.[6][7]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CYLD overnight at 4°C. This antibody should be able to detect both the full-length and the cleaved form of CYLD.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for full-length and cleaved CYLD using image analysis software.

    • Normalize the band intensities to the loading control.

    • A dose-dependent decrease in the cleaved CYLD fragment and a corresponding increase in the full-length protein will confirm MALT1 inhibition by this compound.

Visualizations

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Signaling cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_inhibition Inhibition AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKC AntigenReceptor->PKC Activation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Recruitment TRAF6 TRAF6 MALT1->TRAF6 Scaffolding CYLD CYLD (Inactive) MALT1->CYLD Cleavage BCL10_cleavage BCL10 (Cleaved) MALT1->BCL10_cleavage Cleavage RelB RelB (Inactive) MALT1->RelB Cleavage IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkappaB IκBα IKK_Complex->IkappaB Phosphorylation IkappaB->IkappaB NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression MLT747 This compound MLT747->MALT1 Inhibition

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (Substrate Cleavage) incubation->western reporter NF-κB Reporter Assay incubation->reporter ic50 Calculate IC50 viability->ic50 cleavage_quant Quantify Cleavage western->cleavage_quant reporter_quant Quantify Reporter Activity reporter->reporter_quant

References

Technical Support Center: MLT-747 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase.[1][2][3] It binds to a specific pocket on MALT1, known as the Trp580 pocket, which is distinct from the active site.[1][4] This binding event locks the MALT1 protease in an inactive conformation, preventing it from cleaving its downstream substrates and thereby inhibiting the NF-κB signaling pathway.[4]

Q2: In which cell types or experimental systems is this compound expected to be active?

A2: this compound is primarily active in immune cells where MALT1 plays a crucial role, such as B and T lymphocytes.[5][6] It is particularly effective in models of B-cell lymphomas that are dependent on chronic B-cell receptor (BCR) signaling, like Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[7][8] Experiments often involve stimulating cell lines (e.g., Jurkat T-cells, Raji B-cells) to activate the MALT1 pathway or using lymphoma cell lines with constitutive MALT1 activity (e.g., OCI-Ly3, TMD8).[7][9]

Q3: What are the key downstream readouts to measure the effect of this compound?

A3: The most direct readout is the inhibition of MALT1's proteolytic activity. This is assessed by measuring the cleavage of its known substrates, such as CYLD, RelB, HOIL1, or BCL10, via Western blotting.[7][10][11] A decrease in the cleaved fragments and an accumulation of the full-length protein indicate successful inhibition.[7] Downstream functional effects include reduced NF-κB activation (measurable by reporter assays or nuclear translocation of NF-κB subunits), decreased cytokine production (e.g., IL-2), and reduced proliferation or viability of MALT1-dependent cancer cells.[5][12]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for one month, protected from light.[1]

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
No or weak inhibition of MALT1 substrate cleavage (e.g., CYLD, RelB) in Western Blot. 1. Inactive Compound: Improper storage or handling of this compound. 2. Low MALT1 Activity: The experimental cell system has low basal or induced MALT1 activity. 3. Suboptimal Assay Conditions: Incorrect antibody, insufficient protein loading, or issues with the Western blot protocol. 4. Incorrect this compound Concentration: Concentration used is too low to be effective.1. Prepare a fresh dilution of this compound from a properly stored stock. 2. Ensure your cell line is appropriate and stimulated correctly to activate MALT1 (e.g., with PMA/Ionomycin or anti-CD3/CD28). Include a positive control cell line with known constitutive MALT1 activity (e.g., TMD8).[13] 3. Validate your antibodies for the specific full-length and cleaved forms of the substrate. Run a positive control lysate. Optimize protein loading and transfer conditions. 4. Perform a dose-response experiment. The cellular IC50 for substrate cleavage can be in the nanomolar range.[4]
High variability in cell viability/proliferation assay results. 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. 3. Edge Effects: Evaporation from wells on the outer edges of the plate.1. Ensure cells are in a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting steps. 2. Visually inspect wells for precipitation after adding the compound. Ensure the final DMSO concentration is consistent and low (<0.5%). 3. Avoid using the outer wells of the plate for treatment conditions; fill them with sterile PBS or media instead.
This compound shows good biochemical potency but weaker-than-expected activity in cell-based assays. 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Drug Efflux: Active transport of the compound out of the cells by efflux pumps. 3. Off-target Effects: At higher concentrations, the compound might have off-target effects that confound the viability readout.1. While this compound is cell-permeable, its efficacy can vary between cell lines. Consider increasing incubation time. 2. Test for the presence of common efflux pump inhibitors to see if this potentiates the effect of this compound. 3. Correlate the cell viability IC50 with the IC50 for MALT1 substrate cleavage. A significant discrepancy may suggest off-target effects.
Unexpected cell toxicity in control (DMSO-treated) cells. 1. High DMSO Concentration: Final DMSO concentration is too high for the specific cell line. 2. Contamination: Mycoplasma or bacterial contamination in cell culture.1. Ensure the final DMSO concentration in the media is non-toxic for your cells, typically ≤0.5%. Include a vehicle-only toxicity control. 2. Regularly test cell lines for mycoplasma contamination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Parameter Value Assay Type Reference
IC₅₀ 14 nMBiochemical MALT1 Protease Activity[1][2][3]
EC₅₀ 314 nMCellular stabilization of mutant MALT1-W580S[1]

IC₅₀ (Half-maximal inhibitory concentration) reflects the compound's potency in a biochemical assay. EC₅₀ (Half-maximal effective concentration) reflects the compound's potency in a cellular context.

Compound Cell Line GI₅₀ (µM) Assay Type Reference
MI-2 (another MALT1 inhibitor)HBL-1 (ABC-DLBCL)0.2Cell Proliferation (ATP-based)[7]
MI-2TMD8 (ABC-DLBCL)0.5Cell Proliferation (ATP-based)[7]
MI-2OCI-Ly3 (ABC-DLBCL)0.4Cell Proliferation (ATP-based)[7]
MI-2OCI-Ly10 (ABC-DLBCL)0.4Cell Proliferation (ATP-based)[7]

GI₅₀ (50% growth inhibition) values for the related MALT1 inhibitor MI-2 are provided to give an expected range of potency in MALT1-dependent cell lines.

Experimental Protocols & Visualizations

MALT1 Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for NF-κB activation downstream of antigen receptors like the B-cell receptor (BCR).[14] Upon receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11, leading to the assembly of the CBM complex. This complex recruits TRAF6, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and activate target gene expression. MALT1's protease activity enhances this signaling by cleaving and inactivating negative regulators of NF-κB, such as A20, CYLD, and RelB.[11][15] this compound allosterically inhibits this protease function.

MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PKC PKC BCR->PKC Stimulation CARD11 CARD11 PKC->CARD11 P BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 CBM Complex Formation TRAF6 TRAF6 MALT1->TRAF6 Recruits A20 A20 / CYLD (Negative Regulators) MALT1->A20 Cleaves & Inactivates IKK IKK Complex TRAF6->IKK Activates IkappaB IκBα IKK->IkappaB P NFkappaB p65/p50 IkappaB->NFkappaB NFkappaB_nuc p65/p50 NFkappaB->NFkappaB_nuc Translocation MLT747 This compound MLT747->MALT1 Allosteric Inhibition Gene Target Gene Expression NFkappaB_nuc->Gene Activates

MALT1 signaling pathway and the inhibitory action of this compound.
Protocol: Western Blot for MALT1 Substrate Cleavage

This protocol describes the detection of CYLD cleavage in a MALT1-dependent cell line (e.g., TMD8) following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture TMD8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.

    • Prepare serial dilutions of this compound in DMSO. Treat cells with desired concentrations of this compound (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for 24 hours. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

  • Cell Lysis:

    • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CYLD (which detects both full-length ~120 kDa and the C-terminal cleaved fragment ~70 kDa) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Troubleshooting Workflow: Western Blot Analysis

WB_Troubleshooting Start Start: Analyze Western Blot for MALT1 Substrate Cleavage CheckCleavage Is substrate cleavage inhibited by this compound? Start->CheckCleavage Success Experiment Successful: Quantify band intensity CheckCleavage->Success Yes NoCleavageControl Is substrate cleaved in the positive control (untreated/stimulated cells)? CheckCleavage->NoCleavageControl No CheckStimulation Check MALT1 Activation: - Verify cell stimulation protocol - Use constitutively active cell line - Increase stimulation time/dose NoCleavageControl->CheckStimulation No CleavageControl Is substrate cleaved in all lanes, including high [this compound]? NoCleavageControl->CleavageControl Yes CheckStimulation->Start Re-run Experiment CheckBlot Troubleshoot Western Blot: - Check antibody dilution/age - Verify protein transfer - Check ECL substrate CheckBlot->Start Re-run Experiment CheckCompound Check this compound Activity: - Prepare fresh compound dilution - Verify stock concentration - Perform dose-response CleavageControl->CheckCompound Yes LoadingControl Check Loading Control: - Is β-actin/GAPDH signal strong and even across lanes? CleavageControl->LoadingControl No (Uneven Cleavage) CheckCompound->Start Re-run Experiment LoadingControl->CheckBlot Yes RedoQuant Redo Protein Quantification and Sample Loading LoadingControl->RedoQuant No RedoQuant->Start Re-run Experiment

A logical workflow for troubleshooting Western blot experiments.

References

MLT-747 Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the MALT1 inhibitor, MLT-747, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[1][2] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes to minimize adsorption to the container and protect the compound from light.[3]

Q2: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[2] This indicates that the aqueous solubility limit of this compound has been exceeded. Here are several troubleshooting steps:

  • Lower the final concentration: Attempt to use a lower final concentration of this compound in your assay.

  • Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (generally up to 0.5%) may be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2]

  • Adjust the pH of the buffer: The solubility of compounds can be pH-dependent.[1][2] Experimenting with different pH values may improve solubility.

  • Use a fresh dilution: Do not use a solution that has already precipitated. It is best to prepare fresh dilutions immediately before use.[4]

Q3: The color of my this compound solution has changed. What does this indicate?

A change in the color of your stock or working solution may suggest chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air, or reactive impurities. It is crucial to assess the integrity of the compound before proceeding with your experiments.[3]

Q4: How should I store my this compound stock solutions?

Proper storage is critical for maintaining the stability of this compound. For DMSO stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[3][5][6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect solutions from light by using amber vials or by wrapping the vials in foil.[3]

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity of this compound in aqueous assays.

This issue could be due to the degradation of this compound in the aqueous experimental buffer. The following guide provides a systematic approach to investigate and mitigate this problem.

Data Presentation: Stability of Small Molecule Inhibitors

While specific data for this compound is not publicly available, the following table summarizes general storage recommendations for small molecule inhibitors.

Storage ConditionSolid (Powder)DMSO Stock SolutionAqueous Solution
-80°C Up to 3 yearsUp to 6 monthsNot Recommended
-20°C Up to 2 yearsUp to 1 monthNot Recommended
4°C Up to 2 yearsNot RecommendedPrepare fresh for each use
Room Temperature Shipping durationNot RecommendedPrepare fresh for each use

Note: These are general guidelines. The stability of this compound in your specific aqueous buffer should be empirically determined.

Experimental Protocols

Protocol 1: Assessment of this compound Kinetic Solubility in Aqueous Buffers

This protocol helps determine the concentration at which this compound remains soluble in your experimental buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[2]

  • Create serial dilutions: Perform a serial dilution of the DMSO stock solution in DMSO.[2]

  • Dilute in aqueous buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate.[2]

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]

  • Visual inspection: Visually inspect each well for any signs of precipitation.[2] The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Assessing the Stability of this compound in Aqueous Solution by HPLC

This protocol allows for the quantitative assessment of this compound stability over time in a specific aqueous solution.

  • Prepare the test solution: Dilute your this compound DMSO stock solution into your aqueous buffer to the final working concentration.

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of the solution and analyze it by High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity. This serves as your baseline.[3]

  • Incubate the solution: Store the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • Collect time-point samples: At regular intervals (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution for HPLC analysis.[4]

  • Analyze and compare: Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. A significant decrease over time indicates instability.[3]

Visualizations

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Precipitation start This compound Powder stock Prepare 10 mM Stock in DMSO start->stock working Dilute to Working Concentration in Aqueous Buffer stock->working precipitate Precipitation Observed? working->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes optimize_dmso Optimize DMSO % precipitate->optimize_dmso Yes fresh_dilution Prepare Fresh Dilution precipitate->fresh_dilution No lower_conc->working adjust_ph->working optimize_dmso->working

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

G cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare this compound in Aqueous Buffer t0 T=0 Analysis (HPLC) prep_solution->t0 incubate Incubate under Experimental Conditions (e.g., 37°C, light protection) t0->incubate timepoints Collect Aliquots at Time Points (2, 4, 8, 24h) incubate->timepoints analysis Analyze Time Points (HPLC) timepoints->analysis compare Compare Peak Areas to T=0 analysis->compare stable Stable compare->stable No significant decrease unstable Unstable compare->unstable Significant decrease

Caption: Workflow for assessing the aqueous stability of this compound.

G cluster_pathway Potential Degradation Pathways MLT747 This compound (Pyrazolopyrimidine derivative) Hydrolysis Hydrolysis (e.g., of amide/urea linkage) MLT747->Hydrolysis Aqueous Environment (pH dependent) Oxidation Oxidation (Reaction with O2) MLT747->Oxidation Presence of Oxygen Photodegradation Photodegradation (Light-induced) MLT747->Photodegradation Exposure to Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound in solution.

References

troubleshooting MLT-747 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of MLT-747, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5][6][7] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in cell culture media.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a systematic approach to identify the cause and resolve the issue.

Issue: Immediate or Delayed Precipitation of this compound in Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, or after some time in the incubator, a precipitate forms. What is causing this and how can I fix it?

Answer: Precipitation of hydrophobic small molecules like this compound from a DMSO stock into an aqueous cell culture medium is a common challenge. The primary reason is the poor aqueous solubility of the compound once the DMSO is diluted.[8] Several factors can contribute to this "crashing out" phenomenon.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[8]Perform a serial dilution of the DMSO stock. First, create an intermediate dilution of this compound in pre-warmed (37°C) cell culture media before adding it to the final culture volume.[8]
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold liquids.Always use pre-warmed (37°C) cell culture media for all dilutions.[8]
High Final DMSO Concentration While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[8][9]
Interaction with Media Components Components in the cell culture medium, such as salts (e.g., calcium, magnesium, phosphate) and proteins in serum, can interact with this compound and reduce its solubility.[10][11][12][13]If possible, test different media formulations. The presence of serum can sometimes aid in solubilizing hydrophobic compounds, but this effect is limited.[8]
pH of the Media The pH of the cell culture medium can affect the ionization state and solubility of a compound.Ensure the pH of your media is stable and within the optimal range for your cells. Buffering agents in the media typically maintain a stable pH.
Media Evaporation Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[10][12]Ensure proper humidification of your incubator and use appropriate culture plates with lids to minimize evaporation.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing the this compound stock solution can lead to degradation or precipitation within the stock itself.Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution in DMSO: Add anhydrous, high-purity DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM). This compound is reported to be soluble in DMSO at up to 100 mg/mL (209.06 mM).[1][9]

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, use brief sonication to ensure the compound is fully dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes for single-use. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

  • Prepare a Serial Dilution in DMSO: Prepare a series of dilutions of your this compound stock solution in 100% DMSO.

  • Dilute into Media: In a 96-well clear bottom plate, add your complete cell culture medium (pre-warmed to 37°C). Add a small, equal volume of each DMSO dilution of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is the maximum working concentration you should use for your experiments under those conditions.

Protocol 3: Preparing the Final Working Solution of this compound
  • Thaw Stock Solution: Thaw a single-use aliquot of your concentrated this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (if necessary): If your final desired concentration is low, it is best practice to first prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Add to Pre-warmed Media: Add a small volume of the this compound DMSO stock (or intermediate dilution) to a tube containing pre-warmed (37°C) complete cell culture medium while gently vortexing. This creates your final working solution.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase, with an IC50 of 14 nM.[1][5][6][7] It binds to an allosteric pocket of MALT1, which is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[14] This complex is crucial for the activation of the NF-κB signaling pathway downstream of antigen receptors.[1][2][11][14] By inhibiting MALT1, this compound blocks the cleavage of MALT1 substrates, thereby suppressing NF-κB activation.[1][14]

Q2: What are the recommended storage conditions for this compound?

A2: Lyophilized this compound powder should be stored at 4°C, protected from light.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months, also protected from light.[1] It is important to avoid repeated freeze-thaw cycles.[9]

Q3: Can I filter my media to remove the this compound precipitate?

A3: No, filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, so filtering it out will lower the effective concentration of this compound in an unquantifiable way, making your experimental results unreliable.[8] It is better to address the root cause of the precipitation.

Q4: Will the serum in my cell culture medium help to dissolve this compound?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution. However, this effect has its limits.[8] At higher concentrations, this compound can still precipitate even in the presence of serum. The impact of serum can also vary between different batches.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally at or below 0.1%, to minimize toxicity to the cells.[8][9] It is always important to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent.

Visualizations

MALT1 Signaling Pathway

MALT1_Signaling_Pathway MALT1 Signaling Pathway in Lymphocyte Activation cluster_cytoplasm Cytoplasm AntigenReceptor Antigen Receptor (TCR/BCR) PKC PKC AntigenReceptor->PKC Activation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression MLT747 This compound MLT747->MALT1 Allosteric Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Start: Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final working concentration. Determine max soluble concentration. Check_Concentration->Lower_Concentration Yes Check_Dilution Was a rapid dilution performed? Check_Concentration->Check_Dilution No End Resolved: Clear Solution Lower_Concentration->End Serial_Dilution Perform serial dilutions. Use an intermediate dilution step. Check_Dilution->Serial_Dilution Yes Check_Temperature Was the media pre-warmed to 37°C? Check_Dilution->Check_Temperature No Serial_Dilution->End Warm_Media Always use pre-warmed media. Check_Temperature->Warm_Media No Check_DMSO Is the final DMSO concentration >0.1%? Check_Temperature->Check_DMSO Yes Warm_Media->End Lower_DMSO Reduce final DMSO concentration. Check_DMSO->Lower_DMSO Yes Consider_Other Consider other factors: - Media components - pH stability - Evaporation Check_DMSO->Consider_Other No Lower_DMSO->End Consider_Other->End

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

References

Interpreting Unexpected Results with MLT-747: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLT-747, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This guide is designed to help you interpret unexpected experimental outcomes and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase.[1][2][3] It binds to a specific pocket on the MALT1 protein known as the Trp580 pocket, with an IC50 of approximately 14 nM.[1][2][3] This binding event stabilizes the inactive conformation of MALT1, preventing the necessary structural rearrangements for substrate recognition and cleavage.[4][5] Unlike active site inhibitors, this allosteric mechanism provides high selectivity for MALT1 and avoids off-target effects on other caspases.[4][5]

Q2: What are the expected outcomes of this compound treatment in a responsive cell line?

In MALT1-dependent cell lines, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), treatment with this compound is expected to inhibit NF-κB signaling. This leads to decreased cell proliferation, induction of apoptosis, and a reduction in the cleavage of MALT1 substrates like CYLD, RelB, and HOIL1.

Q3: I am not observing the expected cytotoxic effect in my cell line. What could be the reason?

Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q4: Are there any known off-target effects of this compound?

While this compound is designed to be a highly selective MALT1 inhibitor, all small molecules have the potential for off-target effects.[6] Comprehensive off-target profiling is often proprietary, but the allosteric inhibition mechanism is intended to minimize cross-reactivity with other proteases.[4][5] If you suspect off-target effects, consider performing a broader kinase or protease profiling screen.

Troubleshooting Guide

Unexpected Result 1: Reduced or No Inhibition of MALT1 Activity
Potential Cause Recommended Action
Incorrect Compound Concentration Verify calculations and perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Compound Degradation Ensure proper storage of this compound (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Line Insensitivity Confirm that your cell line is dependent on MALT1 signaling. Germinal Center B-Cell like (GCB) DLBCL, for example, are generally not MALT1-dependent.[5] Use a positive control cell line known to be sensitive to MALT1 inhibition (e.g., OCI-Ly10).
Assay Interference The components of your assay buffer (e.g., high protein concentration) may interfere with this compound activity. Run a cell-free biochemical assay to confirm direct inhibition of MALT1.
High Cell Density High cell densities can lead to increased metabolism or sequestration of the compound. Optimize cell seeding density for your experiments.
Unexpected Result 2: Significant Cell Death in a MALT1-Independent Cell Line
Potential Cause Recommended Action
Off-Target Toxicity At high concentrations, this compound may exhibit off-target effects.[6] Perform a dose-response curve to determine if the toxicity is dose-dependent. Consider using a structurally distinct MALT1 inhibitor as a control.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a vehicle-only control.
Experimental Artifact Rule out contamination (e.g., mycoplasma) or other stressors in your cell culture that could be sensitizing the cells.

Quantitative Data Summary

The following table summarizes key quantitative values for this compound.

Parameter Value Reference
IC50 (MALT1 Protease Activity) 14 nM[1][2][3]
Binding Site Allosteric Trp580 pocket[1][4][5]
EC50 (Cellular MALT1-W580S stabilization) 314 nM[1]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50.

Western Blot for MALT1 Substrate Cleavage (e.g., CYLD)
  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved CYLD and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Analysis: Quantify band intensities to determine the extent of substrate cleavage inhibition.

Visualizations

MALT1_Signaling_Pathway cluster_activation Upstream Activation cluster_malt1 MALT1 Complex cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Antigen_Receptor Antigen Receptor PKC PKC Antigen_Receptor->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 MALT1 MALT1 BCL10->MALT1 CARD11->BCL10 NF_kappaB NF-κB Activation MALT1->NF_kappaB Substrate_Cleavage Substrate Cleavage (e.g., RelB, CYLD) MALT1->Substrate_Cleavage MLT_747 This compound MLT_747->MALT1 Allosteric Inhibition Proliferation_Survival Proliferation & Survival NF_kappaB->Proliferation_Survival

Caption: Simplified signaling pathway of MALT1 and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cell_Line Confirm Cell Line Sensitivity & Health Check_Compound->Check_Cell_Line Compound OK Refine_Protocol Refine Experimental Protocol Check_Compound->Refine_Protocol Issue Found Check_Assay Evaluate Assay Conditions & Controls Check_Cell_Line->Check_Assay Cell Line OK Check_Cell_Line->Refine_Protocol Issue Found Investigate_Off_Target Investigate Potential Off-Target Effects Check_Assay->Investigate_Off_Target Assay OK Check_Assay->Refine_Protocol Issue Found Investigate_Off_Target->Refine_Protocol On-Target Confirmed Consult_Support Consult Technical Support Investigate_Off_Target->Consult_Support Off-Target Suspected

References

Technical Support Center: Optimizing MLT-747 Incubation Time for MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for MLT-747, a potent and selective allosteric MALT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit MALT1?

This compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase.[1][2][3] It functions by binding to a pocket on the MALT1 protein, which includes the amino acid Tryptophan 580 (Trp580).[1][4][5] This binding event locks the MALT1 enzyme in an inactive conformation, preventing it from cleaving its substrates and subsequently blocking downstream signaling pathways, most notably the activation of NF-κB.[6][7]

Q2: What is a typical starting concentration and incubation time for this compound?

A typical starting concentration for cellular assays can range from 10 to 100 times the IC50 value. Given that the IC50 of this compound is 14 nM, a starting concentration of 140 nM to 1.4 µM is a reasonable starting point.[1] The incubation time is highly dependent on the cell type and the specific biological question being addressed. Preliminary experiments often involve time points ranging from 30 minutes to 48 hours. For instance, inhibition of MALT1 substrate cleavage can be observed in as little as 30 minutes, while effects on cell proliferation or apoptosis may require longer incubation periods of 24 to 96 hours or even longer in some cases.[8][9][10]

Q3: How can I determine the optimal incubation time for my specific experiment?

The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours). The ideal incubation time will be the point at which you observe the maximal desired effect (e.g., inhibition of substrate cleavage, reduction in cytokine production, or induction of apoptosis) with minimal off-target effects.

Q4: What are some common readouts to assess MALT1 inhibition by this compound?

Common readouts to measure the effectiveness of this compound include:

  • Western Blotting: To detect the cleavage of known MALT1 substrates such as BCL10, RelB, and CYLD.[8][9][11] A decrease in the cleaved forms of these proteins indicates MALT1 inhibition.

  • NF-κB Reporter Assays: To measure the activity of the NF-κB signaling pathway.[8]

  • Cytokine Release Assays (ELISA or CBA): To quantify the production of NF-κB target cytokines like IL-6 and IL-10.[11]

  • Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo, CFSE): To assess the impact of MALT1 inhibition on cell growth and survival.[9][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low MALT1 inhibition observed. Incubation time is too short. Perform a time-course experiment to determine the optimal incubation duration for your cell type and experimental endpoint.
This compound concentration is too low. Perform a dose-response experiment to identify the optimal concentration. Start with a range of 10-100 times the IC50.
The MALT1 pathway is not active in your cell line or experimental condition. Confirm MALT1 expression and pathway activation (e.g., through PMA/Ionomycin stimulation) in your model system.[11]
Degradation of this compound. Ensure proper storage of the compound at -20°C or -80°C and protect it from light.[1] Prepare fresh dilutions for each experiment.
High cell death or toxicity observed. Incubation time is too long. Reduce the incubation time. A shorter exposure may be sufficient to inhibit MALT1 without inducing excessive cell death.
This compound concentration is too high. Lower the concentration of the inhibitor.
Cell line is highly dependent on MALT1 signaling for survival. This may be the expected outcome in certain cancer cell lines, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[8][11]
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, confluency, and stimulation conditions.
Inconsistent inhibitor preparation. Prepare fresh stock solutions and working dilutions for each experiment. Ensure complete solubilization of the compound.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

Objective: To identify the optimal incubation time for this compound to inhibit MALT1 activity in a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Multi-well plates (6-well or 12-well)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the final time point.

  • Compound Preparation: Prepare a working stock of this compound in DMSO.

  • Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for comparison.

  • Time Points: Harvest cells at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-treatment.

  • Downstream Analysis: Analyze the cell lysates by Western blotting to assess the cleavage of a MALT1 substrate (e.g., RelB or BCL10).

  • Data Analysis: Quantify the band intensities of the cleaved substrate relative to a loading control. The optimal incubation time is the earliest point at which maximal inhibition of substrate cleavage is observed and maintained.

Protocol 2: Western Blotting for MALT1 Substrate Cleavage

Objective: To assess MALT1 protease activity by measuring the cleavage of its substrates.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-RelB or anti-BCL10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Compare the levels of the cleaved substrate in this compound-treated samples to the vehicle-treated control.

Visualizations

MALT1_Signaling_Pathway AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKC AntigenReceptor->PKC CARMA1_BCL10_MALT1 CBM Complex (CARMA1/BCL10/MALT1) PKC->CARMA1_BCL10_MALT1 MALT1_active Active MALT1 (Protease) CARMA1_BCL10_MALT1->MALT1_active Substrates Substrates (e.g., RelB, BCL10, CYLD) MALT1_active->Substrates cleavage IKK IKK Complex MALT1_active->IKK CleavedSubstrates Cleaved Substrates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus GeneExpression Gene Expression (Proliferation, Survival, Cytokines) Nucleus->GeneExpression MLT747 This compound MLT747->MALT1_active inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture DoseResponse 1. Dose-Response Experiment (Determine Optimal Concentration) Start->DoseResponse TimeCourse 2. Time-Course Experiment (Vary Incubation Time) DoseResponse->TimeCourse Harvest Harvest Cells at Multiple Time Points TimeCourse->Harvest Analysis 3. Downstream Analysis (e.g., Western Blot, ELISA, Viability Assay) Harvest->Analysis DataInterpretation 4. Data Interpretation (Identify Optimal Incubation Time) Analysis->DataInterpretation End End: Optimized Protocol DataInterpretation->End

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Controlling for Off-Target Effects of MLT-747

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MLT-747. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the specificity of this compound and controlling for potential off-target effects, with a particular focus on kinases.

Introduction to this compound

This compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] It is crucial to note that MALT1 is a paracaspase, not a kinase . MALT1 plays a key role in the activation of the NF-κB signaling pathway downstream of immune receptors.[1][5] this compound binds to an allosteric pocket on MALT1, locking the protease in an inactive conformation with a reported IC50 of 14 nM.[1][6]

While this compound is characterized as a selective inhibitor, it is best practice in drug discovery and chemical biology to empirically verify the selectivity of any small molecule inhibitor. This guide provides a framework for addressing the key question: "How can I be sure that the phenotype I observe is due to the inhibition of MALT1 and not an off-target kinase?"

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound is the paracaspase MALT1. It is a potent, allosteric inhibitor that binds to the Trp580 pocket of MALT1, preventing the conformational change required for its enzymatic activity.[1][6]

Q2: Are there any known kinase off-targets for this compound?

A2: To date, comprehensive kinome-wide profiling data for this compound has not been published in peer-reviewed literature. A similar MALT1 inhibitor, ABBV-MALT1, has been described as having high selectivity against a panel of proteases and kinases, though the specific data was not shown.[7] Without specific data for this compound, researchers should assume the possibility of off-target kinase interactions and design experiments to control for them.

Q3: What experimental approaches can I use to identify potential kinase off-targets of this compound?

A3: There are three main strategies to assess the selectivity of this compound against kinases:

  • Biochemical Profiling (Kinome Scanning): This is the most direct method. Your compound is screened against a large panel of purified kinases (often over 400) to determine its binding affinity (Kd) or inhibitory concentration (IC50) for each.

  • Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound binds to MALT1 in intact cells. This method can also be adapted to screen for off-target binding if specific antibodies for suspected off-targets are available.

  • Chemical Proteomics: This unbiased approach uses a modified version of your compound or affinity chromatography to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Q4: My experimental results are not what I expected. Could this be due to an off-target effect?

A4: It's possible. Unexpected or inconsistent results can arise from several factors, including off-target effects. To troubleshoot, consider the following:

  • Perform a rescue experiment: If you can express a drug-resistant mutant of MALT1, it should reverse the on-target effects of this compound. Off-target effects would remain unaffected.

  • Validate on-target engagement: Use a technique like CETSA or a target engagement biomarker to confirm that this compound is engaging MALT1 at the concentrations used in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action Expected Outcome
High cytotoxicity observed at effective concentrations. Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen. 2. Test a structurally unrelated MALT1 inhibitor.1. Identification of unintended kinase targets that could explain the toxicity. 2. If cytotoxicity persists, it may be an on-target effect of MALT1 inhibition in your cell type.
Phenotype does not match known MALT1 knockout/knockdown effects. This compound is engaging an off-target kinase that is responsible for the observed phenotype.1. Use chemical proteomics to identify all cellular binding partners of this compound. 2. Validate any identified kinase "hits" with individual biochemical or cellular assays.1. Unbiased identification of potential off-targets. 2. Confirmation of a novel signaling pathway affected by this compound.
Inconsistent results between experiments. Activation of compensatory signaling pathways.1. Use western blotting to probe for the activation of known compensatory pathways (e.g., other pro-survival pathways). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.

Data Presentation: Potency of this compound

The following table summarizes the reported potency of this compound and its analogue, MLT-748, against MALT1.

Compound Assay Type Target Potency
This compoundBiochemical Protease AssayMALT1IC50: 14 nM[1][2][3][4][6]
This compoundCellular StabilizationMALT1-W580SEC50: 314 nM[1][8]
MLT-748Biochemical Protease AssayMALT1IC50: 5 nM[6]
MLT-748Cellular StabilizationMALT1-W580SEC50: 69 nM[8]
MLT-748Surface Plasmon ResonanceMALT1 (wild-type)Kd: 42 nM
MLT-748Surface Plasmon ResonanceMALT1-W580SKd: 13 nM

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). The screening is typically performed at a single high concentration (e.g., 1 µM) to identify potential hits.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology). These services offer panels of hundreds of purified human kinases.

  • Binding Assay: The service will perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are typically provided as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is >90% inhibition or a %Ctrl < 10.

  • Follow-up: For any identified hits, a dose-response curve should be generated to determine the IC50 or Kd value, which quantifies the potency of this compound against the off-target kinase.

Protocol 2: Validating On-Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to MALT1 in intact cells.

Methodology:

  • Cell Culture: Culture cells to ~80-90% confluency.

  • Compound Treatment: Harvest and resuspend cells. Treat one aliquot with this compound (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 45°C to 70°C). Heat the tubes in a thermocycler for 3 minutes, then cool for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MALT1 at each temperature point by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble MALT1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization and target engagement.

Protocol 3: Unbiased Off-Target Identification with Chemical Proteomics

Objective: To identify the complete cellular binding profile of this compound.

Methodology:

  • Probe Synthesis: This is an advanced technique that requires synthesizing a derivative of this compound with a reactive group (for covalent labeling) or an affinity tag (like biotin).

  • Cell Lysate Incubation: Incubate the cell lysate with the this compound probe. For competitive profiling, a parallel incubation can be performed with an excess of the original, unmodified this compound.

  • Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotinylated probe) to pull down the probe and its bound proteins.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe pulldown compared to control experiments are considered potential binding partners. True off-targets should show reduced binding in the presence of excess unmodified this compound.

Visualizations

MALT1_Signaling_Pathway MALT1 Signaling Pathway in Lymphocytes cluster_cbm CARD11-BCL10-MALT1 (CBM) Complex TCR_BCR TCR / BCR Engagement PKC PKCβ / PKCθ TCR_BCR->PKC Activates CARD11 CARD11 PKC->CARD11 Phosphorylates BCL10 BCL10 CARD11->BCL10 CBM_Complex CBM Complex CARD11->CBM_Complex MALT1 MALT1 BCL10->MALT1 BCL10->CBM_Complex MALT1->CBM_Complex A20_RelB A20, RelB, CYLD (NF-κB Inhibitors) MALT1->A20_RelB Cleaves (Inactivates) TRAF6 TRAF6 CBM_Complex->TRAF6 Recruits IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IkappaB IκBα IKK_Complex->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Drives MLT747 This compound MLT747->MALT1 Allosteric Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Experimental Workflow for Off-Target Identification start Start: Phenotypic Observation with this compound on_target Is the effect on-target? start->on_target biochem Biochemical Profiling (Kinome Scan) on_target->biochem No, or to verify cell_based Cell-Based Validation (CETSA, Biomarkers) on_target->cell_based Yes, but confirm engagement proteomics Unbiased Discovery (Chemical Proteomics) biochem->proteomics For broader profiling hits Kinase 'Hits' Identified? biochem->hits confirm_on_target Confirm On-Target Effect: - Use Structurally Different Inhibitor - Rescue Experiment cell_based->confirm_on_target validate Validate Hits: - IC50 Determination - Cellular Assays hits->validate Yes hits->confirm_on_target No conclusion_off Conclusion: Phenotype is due to confirmed off-target(s) validate->conclusion_off conclusion_on Conclusion: Phenotype is likely on-target confirm_on_target->conclusion_on

Caption: Logical workflow for identifying and validating off-target effects.

References

Technical Support Center: Troubleshooting MLT-747 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MALT1 inhibitor, MLT-747, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a paracaspase that plays a crucial role in T-cell and B-cell receptor signaling pathways, particularly in the activation of the NF-κB transcription factor.[3][4] this compound binds to an allosteric site on MALT1, locking the enzyme in an inactive conformation and thereby preventing downstream signaling events that are critical for lymphocyte activation and proliferation.[1][2]

Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?

Understanding the physicochemical properties of this compound is fundamental to designing effective in vivo experiments. Key properties are summarized in the table below. The high lipophilicity and poor aqueous solubility are the most critical challenges for in vivo delivery.

PropertyValueImplication for In Vivo Delivery
Molecular Formula C₂₀H₂₁Cl₂N₇O₃-
Molecular Weight 478.33 g/mol Relatively large for a small molecule, which can influence cell permeability and diffusion.
Appearance SolidRequires dissolution or suspension for administration.
Aqueous Solubility PoorThis is the primary hurdle for achieving adequate bioavailability. Formulation strategies are essential.
Storage Store lyophilized at -20°CProper storage is crucial to maintain compound integrity.[2]

Q3: Which administration routes are suitable for this compound in animal studies?

The most common administration routes for small molecule inhibitors in rodent studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice between these routes will depend on the experimental goals, the formulation, and the desired pharmacokinetic profile.

  • Oral Gavage (PO): Suitable for evaluating the oral bioavailability and efficacy of a potential orally administered therapeutic. However, the poor solubility of this compound presents a significant challenge for achieving consistent absorption.

  • Intraperitoneal (IP) Injection: Often used to bypass first-pass metabolism in the liver and can lead to higher systemic exposure compared to oral administration for poorly soluble compounds.[5]

II. Troubleshooting In Vivo Delivery of this compound

This section provides a troubleshooting guide for common issues encountered during the formulation and administration of this compound in animal studies.

A. Formulation Issues

Q4: My this compound is precipitating out of solution during preparation. What can I do?

This is a common problem due to the hydrophobic nature of this compound. Here are several strategies to improve its solubility and create a stable formulation for in vivo administration:

  • Co-solvents: A common approach is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle. It is critical to keep the final DMSO concentration low (ideally <10% for IP and <5% for PO) to minimize toxicity.

  • Suspending Agents: For oral administration, creating a homogenous suspension is often the most practical approach. This involves using a vehicle containing a suspending agent to ensure uniform dosing.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can sometimes improve solubility. However, the optimal pH for solubility may not be physiologically compatible.

  • Advanced Formulations: For more challenging compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be explored to enhance solubility and absorption.[6]

Recommended Starting Formulations:

RouteFormulation VehiclePreparation Protocol
Oral (PO) 0.5% (w/v) Methylcellulose (MC) in sterile water1. Weigh the required amount of this compound. 2. Create a paste by adding a small volume of the 0.5% MC vehicle and triturating with a mortar and pestle. 3. Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. 4. Ensure the suspension is continuously stirred during dosing to maintain uniformity.
Intraperitoneal (IP) 10% DMSO, 40% PEG400, 50% Saline1. Dissolve this compound in 100% DMSO. 2. Add PEG400 and mix thoroughly. 3. Slowly add saline while vortexing to avoid precipitation. 4. Visually inspect the final solution for any precipitation before administration.

Q5: How can I confirm the stability of my this compound formulation?

It is crucial to assess the stability of your formulation to ensure accurate dosing.

  • Visual Inspection: Observe the formulation for any signs of precipitation or phase separation over a period relevant to your experimental timeline (e.g., a few hours at room temperature).

  • Particle Size Analysis: For suspensions, techniques like laser diffraction can be used to monitor particle size distribution over time. An increase in particle size can indicate instability.

  • Chemical Stability: High-performance liquid chromatography (HPLC) can be used to quantify the concentration of this compound in the formulation over time to check for degradation.[7]

B. Administration and Dosing Issues

Q6: I am observing high variability in my experimental results. What could be the cause?

High variability in in vivo studies with poorly soluble compounds like this compound can often be attributed to inconsistent dosing and absorption.

  • Inconsistent Formulation: For suspensions, ensure the formulation is homogenous and continuously mixed during dosing to prevent settling of the compound.

  • Inaccurate Dosing: Use appropriate and calibrated equipment for administration. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

  • Variable Absorption: The absorption of poorly soluble compounds can be highly variable between animals. Consider a sufficient number of animals per group to account for this variability.

Q7: I am not observing the expected therapeutic effect of this compound in my animal model. What should I investigate?

Several factors could contribute to a lack of efficacy:

  • Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.

  • Poor Bioavailability: Even with a high dose, the bioavailability of this compound might be very low. Pharmacokinetic studies are essential to determine the actual systemic exposure.

  • Rapid Metabolism and Clearance: this compound may be rapidly metabolized and cleared from the body.

  • Model-Specific Factors: The role of MALT1 in your specific disease model may not be as critical as hypothesized.

C. Pharmacokinetic (PK) and Pharmacodynamic (PD) Troubleshooting

Q8: How can I assess the pharmacokinetic profile of this compound in my animal model?

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A typical PK study involves:

  • Administering a single dose of this compound to a cohort of animals.

  • Collecting blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyzing the plasma concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Calculating key PK parameters from the plasma concentration-time curve.

Key Pharmacokinetic Parameters to Evaluate:

ParameterDescriptionImplication
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t₁/₂ Half-lifeIndicates the time it takes for the plasma concentration to decrease by half.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Note: Specific PK data for this compound is not publicly available. The values in the table are for illustrative purposes based on a hypothetical orally administered small molecule inhibitor in rats. For comparison, a study on the MALT1 inhibitor JNJ-67856633 in humans showed a median Tmax of 2-5 hours.[8]

Q9: How can I confirm that this compound is engaging its target in vivo?

Pharmacodynamic (PD) assays are necessary to demonstrate that this compound is inhibiting MALT1 activity in your animal model.

  • Target Engagement Biomarkers: MALT1 inhibition is known to affect the levels of certain cytokines. For example, in preclinical studies with the MALT1 inhibitor safimaltib (JNJ-67856633), serum IL-10 levels were used as a pharmacodynamic biomarker.[9]

  • Analysis of Downstream Signaling: Tissues of interest can be collected at the end of the study to analyze the phosphorylation status of downstream targets in the NF-κB pathway.

III. MALT1 Signaling Pathway and Experimental Workflows

A fundamental understanding of the MALT1 signaling pathway is essential for interpreting experimental results and troubleshooting issues.

MALT1 Signaling in T-Cell Activation

Upon T-cell receptor (TCR) activation, a signaling cascade leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[3][10][11] This complex acts as a scaffold to recruit other proteins, leading to the activation of the IKK complex, which in turn phosphorylates IκBα.[10][12] This phosphorylation targets IκBα for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of genes involved in T-cell activation, proliferation, and survival.[10][13]

MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CARMA1 CARMA1 TCR->CARMA1 Activation BCL10 BCL10 CARMA1->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Binding TRAF6 TRAF6 MALT1->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Gene_Transcription Gene Transcription (Activation, Proliferation, Survival) NFkB->Gene_Transcription Translocation MLT747 This compound MLT747->MALT1 Inhibition

MALT1 signaling pathway in T-cell activation.
Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

In_Vivo_Workflow A 1. Animal Model Selection (e.g., Disease Model) B 2. Formulation of this compound (e.g., Suspension in 0.5% MC) A->B C 3. Dose Determination (Based on in vitro potency and literature) B->C D 4. Administration (e.g., Oral Gavage) C->D E 5. Monitoring (e.g., Tumor Volume, Clinical Score) D->E F 6. Endpoint Analysis (e.g., PK/PD, Histology) E->F G 7. Data Analysis & Interpretation F->G

A typical workflow for an in vivo efficacy study.
Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common problems encountered during this compound in vivo studies.

Troubleshooting_Logic Start Problem Encountered Precipitation Precipitation in Formulation? Start->Precipitation High_Variability High Variability in Results? Precipitation->High_Variability No Improve_Solubility Improve Solubility: - Co-solvents - Suspending Agents - Sonication Precipitation->Improve_Solubility Yes No_Effect No Therapeutic Effect? High_Variability->No_Effect No Check_Formulation Check Formulation: - Homogeneity - Dosing Accuracy High_Variability->Check_Formulation Yes Investigate_PKPD Investigate PK/PD: - Increase Dose - Check Bioavailability - Confirm Target Engagement No_Effect->Investigate_PKPD Yes End Problem Resolved No_Effect->End No Improve_Solubility->End Check_Formulation->End Investigate_PKPD->End

A logical approach to troubleshooting common problems.

References

Validation & Comparative

Validating MALT1 Inhibition: A Comparative Guide to MLT-747 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MLT-747, a potent and selective allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), with other MALT1 inhibitors. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the MALT1 signaling pathway and experimental workflows.

MALT1 is a critical mediator in the activation of NF-κB signaling downstream of antigen and other receptors, playing a pivotal role in the proliferation and survival of certain immune cells. Its proteolytic activity is a key driver in various hematological malignancies, making it a compelling therapeutic target. This compound has emerged as a highly selective, allosteric inhibitor of MALT1, offering a promising avenue for therapeutic intervention.[1][2]

Comparative Analysis of MALT1 Inhibitors

The efficacy of MALT1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce MALT1 activity by 50%. This compound demonstrates potent inhibition with an IC50 of 14 nM.[1][3][4][5] The following table provides a comparative overview of this compound and other notable MALT1 inhibitors.

InhibitorTypeMechanism of ActionIC50Reference(s)
This compound AllostericBinds to the allosteric Trp580 pocket, locking MALT1 in an inactive conformation.14 nM[1][3][4][5]
MLT-748AllostericSimilar to this compound, binds to the allosteric Trp580 pocket.5 nM[3]
MepazineAllostericPhenothiazine-based inhibitor that binds to the allosteric site.~3 µM[2]
JNJ-67690246AllostericBinds to the allosteric site of MALT1.15 nM[6]
SGR-1505AllostericOrally available allosteric inhibitor.Not Specified[3]
MI-2Active Site (Irreversible)Covalently binds to the catalytic cysteine (Cys464) in the active site.5.84 µM[3]
Z-VRPR-FMKActive Site (Irreversible)Peptidomimetic that covalently modifies the active site cysteine.Not Specified[7]

MALT1 Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome. Upon T-cell or B-cell receptor stimulation, the CBM complex is formed, leading to the activation of MALT1's scaffolding and proteolytic functions. As a scaffold, MALT1 recruits downstream signaling molecules that activate the IKK complex, leading to the phosphorylation and degradation of IκBα and subsequent activation of the NF-κB pathway. The protease activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators such as A20, CYLD, and RelB.

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_substrates MALT1 Substrates Antigen_Receptor Antigen Receptor (TCR/BCR) CARD11 CARD11 Antigen_Receptor->CARD11 activates BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex activates (scaffold) A20 A20 MALT1->A20 cleaves (protease) CYLD CYLD MALT1->CYLD cleaves (protease) RelB RelB MALT1->RelB cleaves (protease) IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF_κB->Gene_Expression translocates to nucleus A20->IKK_Complex inhibits CYLD->IKK_Complex inhibits RelB->NF_κB inhibits MLT_747 This compound MLT_747->MALT1 inhibits

Caption: MALT1 signaling pathway downstream of antigen receptor engagement.

Experimental Workflows for MALT1 Inhibition Validation

Validating the efficacy of MALT1 inhibitors like this compound involves a series of biochemical and cell-based assays. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Start Start: Test Compound (e.g., this compound) Biochemical_Assay Biochemical Assay: MALT1 Protease Activity Start->Biochemical_Assay Cellular_Assay_1 Cellular Assay 1: NF-κB Reporter Assay Start->Cellular_Assay_1 Cellular_Assay_2 Cellular Assay 2: IL-2 Secretion Assay Start->Cellular_Assay_2 Western_Blot Cellular Assay 3: Immunoblot for Substrate Cleavage Start->Western_Blot Data_Analysis Data Analysis: IC50 Determination & Comparison Biochemical_Assay->Data_Analysis Cellular_Assay_1->Data_Analysis Cellular_Assay_2->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Validation of MALT1 Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for validating MALT1 inhibition.

Experimental Protocols

MALT1 Protease Activity Assay (Fluorogenic)

This biochemical assay measures the direct inhibitory effect of a compound on MALT1's enzymatic activity using a fluorogenic substrate.[1]

Materials:

  • Recombinant human MALT1 enzyme

  • MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer: 50 mM MES (pH 7.0), 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT

  • Test compound (e.g., this compound) and control inhibitors (e.g., Z-VRPR-FMK)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of diluted compound to the wells of the 96-well plate.

  • Add 40 µL of MALT1 enzyme solution to each well and incubate for 30 minutes at 30°C.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 20 µM).

  • Immediately place the plate in the reader and measure the fluorescence intensity every minute for 90 minutes.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: IL-2 Secretion in Jurkat T-cells

This assay assesses the inhibitor's ability to block MALT1-dependent T-cell activation, measured by the secretion of Interleukin-2 (IL-2).[8][9]

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for stimulation

  • Test compound (e.g., this compound)

  • Human IL-2 ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of IL-2 secretion.

Cellular Assay: Immunoblotting for MALT1 Substrate Cleavage

This assay provides direct evidence of MALT1 protease inhibition within a cellular context by monitoring the cleavage of its known substrates, such as CYLD or RelB.[10][11]

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) or Jurkat T-cells

  • RPMI-1640 medium

  • Test compound (e.g., this compound)

  • PMA and Ionomycin (for Jurkat cells)

  • Proteasome inhibitor (e.g., MG-132)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against CYLD, RelB, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to the desired density.

  • Pre-treat cells with the test compound at various concentrations for 1-4 hours.

  • For Jurkat cells, stimulate with PMA/Ionomycin for 30 minutes. ABC-DLBCL lines often have constitutive MALT1 activity and may not require stimulation.

  • Treat cells with a proteasome inhibitor (e.g., MG-132 at 20 µM) for the last 1-2 hours of incubation to allow accumulation of cleaved fragments.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the MALT1 substrate (e.g., anti-CYLD or anti-RelB) and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. A decrease in the cleaved form and/or an increase in the full-length form of the substrate indicates MALT1 inhibition.

References

MLT-747: A Highly Specific Allosteric Inhibitor of MALT1 Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Protease Specificity of MLT-747

This compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of signaling pathways in immune cells. With an IC50 of 14 nM for MALT1, this compound offers a powerful tool for studying the therapeutic potential of MALT1 inhibition in various diseases, including lymphomas and autoimmune disorders.[1] This guide provides a comprehensive comparison of this compound's specificity against other proteases, supported by experimental data and detailed protocols.

High Specificity Profile of the MLT Inhibitor Series

This compound belongs to a class of allosteric inhibitors that bind to the Trp580 pocket of MALT1, a site distant from the active site. This mechanism of action contributes to its high selectivity. While a specific protease panel screen for this compound is not publicly available, extensive testing on the closely related and highly potent analogue, MLT-748 (IC50 of 5 nM for MALT1), demonstrates the exceptional specificity of this chemical series. In a comprehensive screen, MLT-748 was tested against a panel of 22 other human proteases and exhibited no significant inhibitory activity, with IC50 values greater than 100 µM for all proteases tested.[2] This indicates a selectivity of over 10,000-fold for MALT1 compared to other proteases.

Protease TargetThis compound IC50 (nM)MLT-748 IC50 (nM)MLT-748 % Inhibition at 100 µM
MALT1 14 5 N/A
Cathepsin B>100,000>100,000<10%
Cathepsin D>100,000>100,000<10%
Cathepsin K>100,000>100,000<10%
Cathepsin L>100,000>100,000<10%
Caspase-1>100,000>100,000<10%
Caspase-3>100,000>100,000<10%
Caspase-6>100,000>100,000<10%
Caspase-7>100,000>100,000<10%
Caspase-8>100,000>100,000<10%
Caspase-9>100,000>100,000<10%
Chymotrypsin>100,000>100,000<10%
Elastase>100,000>100,000<10%
Thrombin>100,000>100,000<10%
Trypsin>100,000>100,000<10%
...and 7 other proteasesNot available>100,000<10%

Table 1: Specificity of this compound and the related compound MLT-748 against a panel of human proteases. Data for MLT-748 is used to illustrate the high selectivity of this inhibitor class.[2]

Mechanism of Action: Allosteric Inhibition

This compound's specificity is rooted in its unique allosteric mechanism of inhibition. Unlike competitive inhibitors that bind to the active site of an enzyme, this compound binds to a distinct pocket, the Trp580 pocket, located at the interface of the caspase-like and Ig3-like domains of MALT1.[1][3] This binding event locks the enzyme in an inactive conformation, preventing the necessary structural rearrangements for substrate binding and cleavage.[2]

Mechanism of Allosteric Inhibition of MALT1 by this compound cluster_1 Active MALT1 Inactive MALT1 Inactive MALT1 Active MALT1 Active MALT1 Inactive MALT1->Active MALT1 Activation Signal Active MALT1->Inactive MALT1 Deactivation Cleaved Products Cleaved Products Active MALT1->Cleaved Products Cleavage Substrate Substrate Substrate->Active MALT1 Binding This compound This compound This compound->Inactive MALT1 Binds to allosteric site

Caption: Allosteric inhibition of MALT1 by this compound.

Experimental Protocols for Determining Protease Specificity

The high specificity of this compound and its analogues is determined through robust biochemical assays. Below is a detailed methodology representative of the experiments used to characterize these inhibitors.

Biochemical Protease Activity Assay

This assay quantifies the enzymatic activity of MALT1 and the inhibitory effect of compounds like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against MALT1 protease.

Materials:

  • Recombinant human MALT1 protease

  • Fluorogenic peptide substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of recombinant MALT1 protease to each well of the 384-well plate.

  • Add the serially diluted this compound to the wells containing MALT1 and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for Rhodamine 110).

  • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protease Specificity Panel (Counter-Screening)

To assess the selectivity of an inhibitor, it is tested against a panel of other proteases.

Objective: To determine the IC50 values of this compound against a broad range of human proteases.

Procedure:

  • Follow the general protocol for the biochemical protease activity assay.

  • In separate assays, replace MALT1 with a panel of other proteases (e.g., caspases, cathepsins, trypsin, chymotrypsin, etc.).

  • For each protease, use its preferred fluorogenic substrate and optimal assay conditions.

  • Determine the IC50 of this compound for each protease in the panel.

  • Compare the IC50 for MALT1 to the IC50 values for the other proteases to calculate the selectivity index.

Experimental Workflow for Protease Specificity Profiling cluster_0 Counter-Screening Start Start Prepare Serial Dilution of this compound Prepare Serial Dilution of this compound Start->Prepare Serial Dilution of this compound Dispense MALT1 to Plate Dispense MALT1 to Plate Prepare Serial Dilution of this compound->Dispense MALT1 to Plate Dispense Other Proteases Dispense Other Proteases Prepare Serial Dilution of this compound->Dispense Other Proteases Add this compound and Incubate Add this compound and Incubate Dispense MALT1 to Plate->Add this compound and Incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Add this compound and Incubate->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Calculate IC50 for MALT1 Calculate IC50 for MALT1 Measure Fluorescence->Calculate IC50 for MALT1 Compare IC50 Values\n(Determine Selectivity) Compare IC50 Values (Determine Selectivity) Calculate IC50 for MALT1->Compare IC50 Values\n(Determine Selectivity) Add this compound and Incubate_CS Add this compound and Incubate Dispense Other Proteases->Add this compound and Incubate_CS Add Specific Substrates Add Specific Substrates Add this compound and Incubate_CS->Add Specific Substrates Measure Fluorescence_CS Measure Fluorescence Add Specific Substrates->Measure Fluorescence_CS Calculate IC50 for Other Proteases Calculate IC50 for Other Proteases Measure Fluorescence_CS->Calculate IC50 for Other Proteases Calculate IC50 for Other Proteases->Compare IC50 Values\n(Determine Selectivity)

Caption: Workflow for assessing protease inhibitor specificity.

Conclusion

The available data strongly supports that this compound is a highly specific inhibitor of MALT1 protease. Its allosteric mechanism of action provides a significant advantage in achieving selectivity over other proteases, particularly those with structurally similar active sites. For researchers investigating the role of MALT1 in health and disease, this compound serves as a valuable and precise chemical probe. Its high potency and selectivity make it an important tool for validating MALT1 as a therapeutic target and for exploring the downstream consequences of its inhibition.

References

Validating MLT-747 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). Understanding and confirming that a compound like this compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and MALT1

MALT1 is a paracaspase that plays a crucial role in T-cell and B-cell lymphocyte activation. It is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for activating the NF-κB pathway. Dysregulation of MALT1 activity is implicated in certain types of lymphoma and autoimmune diseases, making it an attractive therapeutic target.

This compound is a small molecule inhibitor that allosterically binds to MALT1 in the Trp580 pocket. This binding event locks the enzyme in an inactive conformation, preventing the necessary conformational changes for its proteolytic activity. This compound has demonstrated a high degree of potency with an IC50 of 14 nM in biochemical assays.

Comparative Analysis of Target Engagement Methods

Validating the interaction of this compound with MALT1 in a cellular context can be achieved through various methods. This section compares three prominent techniques: MALT1 Substrate Cleavage Assay, a MALT1 GloSensor™ Protease Assay, and the NanoBRET™ Target Engagement Assay.

Method Principle Measures Advantages Disadvantages
MALT1 Substrate Cleavage Assay (Western Blot) Measures the inhibition of MALT1's proteolytic activity by observing the cleavage of its known substrates, such as CYLD or RelB.Functional enzymatic activity- Direct measure of functional inhibition - Utilizes endogenous protein levels - Well-established and widely used technique- Semi-quantitative - Lower throughput - Requires specific and high-quality antibodies
MALT1 GloSensor™ Protease Assay A genetically encoded biosensor based on a split-luciferase system that emits light upon MALT1 cleavage of an engineered linker.Real-time enzymatic activity in live cells- High-throughput capability - Quantitative and sensitive - Live-cell measurements- Requires genetic modification of cells - Overexpression of the sensor may introduce artifacts
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. Compound binding displaces the tracer, reducing BRET signal.Direct target binding and occupancy- Direct measurement of compound binding and affinity in live cells - Quantitative and high-throughput - Can determine compound residence time- Requires genetic modification of cells (NanoLuc fusion) - Requires a specific fluorescent tracer for the target

Quantitative Data Summary

The following table summarizes the reported performance of this compound and other MALT1 inhibitors in various cellular assays.

Compound Assay Type Cell Line Parameter Value Reference
This compound MALT1-W580S StabilizationMALT1mut/mut B cellsEC50314 nM[1]
MLT-748 MALT1-W580S StabilizationMALT1mut/mut B cellsEC5069 nM[2]
Mepazine MALT1-W580S StabilizationMALT1mut/mut B cellsEC501,138 nM[2]
MI-2 CYLD Cleavage InhibitionHBL-1GI500.2 µM[3]
Compound 3 (Z-LVPR-fmk derivative) Raji MALT1-GloSensorRajiGI50~10 nM[2]
Z-VRPR-fmk Raji MALT1-GloSensorRajiGI50>1 µM[2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

MALT1_Signaling_Pathway MALT1 Signaling Pathway BCR_TCR BCR/TCR Activation CBM_complex CARD11-BCL10-MALT1 (CBM) Complex Assembly BCR_TCR->CBM_complex MALT1_Activation MALT1 Dimerization and Activation CBM_complex->MALT1_Activation Substrate_Cleavage Substrate Cleavage (e.g., CYLD, RelB) MALT1_Activation->Substrate_Cleavage MLT747 This compound MLT747->MALT1_Activation Inhibition MALT1_Inactive Inactive MALT1 NFkB_Activation NF-κB Pathway Activation Substrate_Cleavage->NFkB_Activation Cellular_Response Cellular Responses (Proliferation, Survival) NFkB_Activation->Cellular_Response

MALT1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Substrate Cleavage Assay Workflow (Western Blot) start Cell Culture and Treatment with this compound stimulate Stimulate MALT1 Activity (e.g., PMA/Ionomycin) start->stimulate lyse Cell Lysis stimulate->lyse protein_quant Protein Quantification lyse->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (anti-CYLD or anti-RelB) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis

Experimental workflow for the MALT1 substrate cleavage assay.

Method_Comparison_Logic Logical Comparison of Target Engagement Methods Target_Validation Validate this compound Target Engagement Functional_Assay Functional Consequence Target_Validation->Functional_Assay Direct_Binding Direct Physical Interaction Target_Validation->Direct_Binding Western_Blot Substrate Cleavage Assay (Western Blot) Functional_Assay->Western_Blot GloSensor MALT1 GloSensor™ Assay Functional_Assay->GloSensor NanoBRET NanoBRET™ Assay Direct_Binding->NanoBRET

Logical framework comparing different target engagement assays.

Experimental Protocols

MALT1 Substrate (CYLD/RelB) Cleavage Assay by Western Blot

This protocol details the steps to assess MALT1 activity by monitoring the cleavage of its endogenous substrates, CYLD and RelB.

Materials:

  • Cell line of interest (e.g., HBL-1, OCI-Ly3)

  • This compound

  • PMA and Ionomycin (B1663694) (for stimulation)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CYLD, anti-RelB, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 2 hours).

  • Stimulation: To induce MALT1 activity, stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-CYLD or anti-RelB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the bands corresponding to the full-length and cleaved forms of the substrate. Normalize to the loading control.

MALT1 GloSensor™ Protease Assay

This protocol describes a live-cell, real-time method to measure MALT1 protease activity.

Materials:

  • Host cell line (e.g., Raji)

  • MALT1 GloSensor™ vector

  • Transfection reagent

  • This compound

  • PMA and Ionomycin

  • GloSensor™ cAMP Reagent (as a luciferase substrate)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Transfection: Transfect the host cell line with the MALT1 GloSensor™ vector using a suitable transfection reagent. Select for stable expression or perform transient transfections.

  • Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of this compound or vehicle control.

  • Assay Initiation:

    • Add the GloSensor™ cAMP Reagent to the wells to provide the luciferase substrate.

    • Stimulate MALT1 activity with PMA and ionomycin.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. Kinetic readings can be taken over time to monitor the real-time activity of MALT1.

  • Data Analysis: Normalize the luminescence signal to control wells and calculate the IC50 value for this compound.

NanoBRET™ Target Engagement Assay for MALT1

This protocol provides a framework for a direct and quantitative measurement of this compound binding to MALT1 in live cells.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for MALT1 fused to NanoLuc® luciferase

  • Transfection reagent

  • MALT1-specific fluorescent tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • White 96-well or 384-well plates

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the MALT1-NanoLuc® fusion vector.

  • Cell Seeding: Seed the transfected cells in white assay plates.

  • Compound and Tracer Addition:

    • Add varying concentrations of this compound to the wells.

    • Add a constant, pre-determined concentration of the MALT1-specific fluorescent tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescent reaction.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound. Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Conclusion

The validation of this compound target engagement in cells is a critical step that can be approached using multiple robust methodologies. The choice of assay depends on the specific research question, available resources, and desired throughput. The MALT1 substrate cleavage assay provides a direct functional readout, while the GloSensor™ and NanoBRET™ assays offer higher throughput and more quantitative data in a live-cell context. By presenting these methods side-by-side, this guide aims to empower researchers to make informed decisions for their MALT1 inhibitor development programs.

References

A Comparative Guide to Fluorescent-Based Assays for MLT-747 MALT1 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescent-based assays for characterizing the binding of MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a promising therapeutic target in oncology and immunology. This document outlines the methodologies for various assays, presents comparative data for MALT1 inhibitors, and includes detailed experimental protocols and workflow diagrams to assist researchers in selecting and implementing the most suitable assay for their needs.

Introduction to this compound and MALT1

MALT1 is a paracaspase that functions as both a scaffold protein and a protease within the Carma1-Bcl10-MALT1 (CBM) signalosome. Its activity is crucial for the activation of the NF-κB signaling pathway downstream of antigen and other cellular receptors[1][2][3][4]. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases.

This compound is a small molecule inhibitor that binds to an allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1, specifically displacing the side chain of Trp580[2]. This binding event locks the protease in an inactive conformation. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 14 nM in a biochemical assay measuring MALT1 protease activity[2].

Comparison of Fluorescent-Based Assays

Several fluorescent-based assay formats can be employed to study the binding of this compound to MALT1. These assays vary in their principles, complexity, and throughput. The choice of assay depends on the specific research question, available instrumentation, and the need for either direct binding affinity determination or measurement of functional inhibition.

Assay TypePrincipleKey ParametersThis compound Performance (and Comparators)
Biochemical (Protease Activity) Assay Measures the enzymatic activity of MALT1 on a fluorogenic peptide substrate. Inhibition of this activity by this compound provides an indirect measure of binding.IC50 : 14 nM[2]Comparator IC50s: - MLT-943: 40 nM (in a reporter gene assay)[5] - ABBV-MALT1: 349 nM[5] - MALT1 inhibitor MI-2: 1.58 µM[6] - Safimaltib: 6.81 nM[6]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled probe upon binding to MALT1. Unlabeled inhibitors like this compound compete with the fluorescent probe, causing a decrease in polarization.Kd, Ki, Z'-factor No specific data available for this compound. A hypothetical assay would require a fluorescently labeled probe targeting the allosteric site.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore attached to interacting molecules. In a competitive binding format, this compound disrupts the interaction between a fluorescently labeled ligand and MALT1, leading to a decrease in the FRET signal.IC50, Kd, Ki, Z'-factor No specific data available for this compound.Comparator IC50: - NVS-MALT1 (allosteric inhibitor): 18 nM and 2.4 nM (in different salt conditions)[7]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where the interaction of two molecules brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. This compound would compete with a biotinylated probe for binding to MALT1, disrupting the signal.IC50, Kd, Ki, Z'-factor No specific data available for this compound. A hypothetical assay would require a biotinylated probe for the allosteric site.

Note: The lack of direct binding data for this compound using FP, TR-FRET, and AlphaLISA highlights an opportunity for further research to characterize its binding affinity and kinetics using these orthogonal methods. The comparator data provides a reference for the expected potency of allosteric MALT1 inhibitors in these assay formats.

Signaling Pathway and Experimental Workflows

To understand the context of MALT1 inhibition, it is essential to visualize its role in the NF-κB signaling pathway. The following diagrams, generated using the DOT language, illustrate the MALT1 signaling cascade and a general workflow for a competitive binding assay.

MALT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_cbm CBM Complex cluster_nucleus Nucleus AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKC AntigenReceptor->PKC Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Recruitment TRAF6 TRAF6 MALT1->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation MLT747 This compound MLT747->MALT1 Allosteric Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression Transcription Competitive_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_steps Experimental Steps cluster_readout Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - MALT1 Protein - Fluorescent Probe - this compound (or other competitor) - Assay Buffer Dispense_MALT1 Dispense MALT1 Protein into microplate wells Reagent_Prep->Dispense_MALT1 Add_Competitor Add serial dilutions of this compound (or control) Dispense_MALT1->Add_Competitor Incubate1 Incubate to allow competitor binding Add_Competitor->Incubate1 Add_Probe Add fluorescent probe Incubate1->Add_Probe Incubate2 Incubate to reach equilibrium Add_Probe->Incubate2 Read_Plate Read plate on a fluorescence plate reader Incubate2->Read_Plate Data_Analysis Analyze data to determine IC50, Kd, or Ki Read_Plate->Data_Analysis

References

A Head-to-Head Battle for MALT1 Inhibition: MLT-747 vs. z-VRPR-fmk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) represents a critical therapeutic strategy for various hematological malignancies and autoimmune disorders. This guide provides an objective comparison of two prominent MALT1 inhibitors, the allosteric inhibitor MLT-747 and the active-site targeted peptide inhibitor z-VRPR-fmk, supported by experimental data and detailed methodologies.

MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, possesses both scaffolding and proteolytic functions that are integral to the activation of the NF-κB signaling pathway. Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). The development of potent and specific MALT1 inhibitors is therefore a significant area of research. This comparison focuses on two distinct classes of inhibitors: this compound, a small molecule allosteric inhibitor, and z-VRPR-fmk, a peptide-based covalent inhibitor.

At a Glance: Key Differences

FeatureThis compoundz-VRPR-fmk
Mechanism of Action Allosteric, non-covalent, reversibleActive-site directed, covalent, irreversible
Binding Site Trp580 allosteric pocketCatalytic cysteine (Cys464)
Potency (Biochemical IC50) 14 nM[1][2][3][4][5]Micromolar range (inferred from cellular assays)
Cellular Activity High nanomolar to low micromolarHigh micromolar (typically 50-75 µM)[6][7]
Selectivity High selectivity reportedPotential for off-target effects due to peptide nature and reactive warhead
Chemical Nature Small moleculeTetrapeptide with a fluoromethylketone (fmk) warhead

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and z-VRPR-fmk lies in their mechanism of MALT1 inhibition.

This compound , a potent and selective small molecule, employs an allosteric inhibition strategy. It binds to a specific pocket on the MALT1 protein, distant from the active site, known as the Trp580 pocket[1][2][3][4][5]. This binding event induces a conformational change in the MALT1 protein, locking it in an inactive state and preventing its proteolytic activity. This non-covalent and reversible interaction offers the potential for high specificity and a more nuanced modulation of MALT1 function.

In contrast, z-VRPR-fmk is a tetrapeptide-based inhibitor designed to mimic the natural substrate of MALT1. It acts as an irreversible, covalent inhibitor by targeting the catalytic cysteine residue (Cys464) within the MALT1 active site[8]. The fluoromethylketone (fmk) "warhead" forms a stable covalent bond with the active site cysteine, permanently inactivating the enzyme. While effective for probing MALT1 function in experimental settings, this irreversible mechanism and peptide nature can raise concerns about off-target reactivity and poor pharmacokinetic properties for therapeutic applications.

cluster_0 This compound (Allosteric Inhibition) cluster_1 z-VRPR-fmk (Active Site Inhibition) MALT1_inactive Inactive MALT1 MALT1_active Active MALT1 MALT1_inactive->MALT1_active Activation Cleaved_Substrate Cleaved Substrate MALT1_active->Cleaved_Substrate Cleavage MLT747 This compound MLT747->MALT1_inactive Binds to allosteric site Substrate Substrate Substrate->MALT1_active MALT1_inactive2 Inactive MALT1 MALT1_active2 Active MALT1 MALT1_inactive2->MALT1_active2 Activation Cleaved_Substrate2 Cleaved Substrate MALT1_active2->Cleaved_Substrate2 Cleavage MALT1_inhibited Inhibited MALT1 zVRPRfmk z-VRPR-fmk zVRPRfmk->MALT1_active2 Covalent binding to active site Substrate2 Substrate Substrate2->MALT1_active2

Figure 1. Mechanisms of MALT1 Inhibition.

Quantitative Comparison of Inhibitory Potency

Direct, side-by-side comparisons of the biochemical potency of this compound and z-VRPR-fmk are limited in the available literature. However, existing data provides a clear indication of their relative efficacy.

InhibitorAssay TypeCell LineEndpointValue
This compound Biochemical-IC5014 nM[1][2][3][4][5]
z-VRPR-fmk CellularABC-DLBCL linesProliferation Inhibition~50-75 µM[6][7]
z-VRPR-fmk CellularJurkat T-cellsNF-κB Reporter AssayDose-dependent inhibition, often used at 50 µM[9]

Experimental Protocols

MALT1 Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1.

Methodology:

  • Enzyme Preparation: Recombinant human MALT1 protein is purified and prepared in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT)[10].

  • Compound Incubation: The inhibitor (this compound or z-VRPR-fmk) at various concentrations is pre-incubated with the MALT1 enzyme in a 384-well plate for a defined period (e.g., 40 minutes at room temperature) to allow for binding[10].

  • Substrate Addition: A fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7) is added to initiate the enzymatic reaction[9][10].

  • Signal Detection: The fluorescence signal, which is proportional to the amount of cleaved substrate, is measured over time using a plate reader at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates)[9].

  • Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

cluster_workflow Biochemical Assay Workflow start Start enzyme Prepare MALT1 Enzyme start->enzyme compound Add Inhibitor (this compound or z-VRPR-fmk) enzyme->compound incubate Incubate compound->incubate substrate Add Fluorogenic Substrate incubate->substrate measure Measure Fluorescence substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end receptor Antigen Receptor card11 CARD11 receptor->card11 bcl10 BCL10 card11->bcl10 malt1 MALT1 bcl10->malt1 ikk IKK Complex malt1->ikk Scaffold Function a20 A20 (Negative Regulator) malt1->a20 Cleavage cbm CBM Complex mlt747 This compound mlt747->malt1 Allosteric Inhibition zvrpr z-VRPR-fmk zvrpr->malt1 Active Site Inhibition ikb IκB ikk->ikb Phosphorylation nfkappab NF-κB ikb->nfkappab Inhibition nucleus Nucleus nfkappab->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression

References

Potency Showdown: A Comparative Analysis of MALT1 Inhibitors MLT-747 and MLT-943

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a head-to-head comparison of the potency of two prominent MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, MLT-747 and MLT-943. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathway to facilitate an informed understanding of these compounds.

Data Summary: Potency Overview

The following table encapsulates the reported potency of this compound and MLT-943 across various in vitro assays. Potency is primarily expressed as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.

CompoundAssay TypeTarget/Cell LineIC50 ValueCitation(s)
This compound Biochemical AssayMALT1 Protease14 nM[1][2][3][4]
Cellular AssayMALT1-W580S Stabilization314 nM[1]
MLT-943 IL-2 Secretion AssayPeripheral Blood Mononuclear Cells (PBMCs)70-90 nM[5][6]
IL-2 Secretion AssayWhole Blood600-800 nM[5][6]
IL-2 Reporter Gene AssayJurkat T-cells40 nM[7]
Human PBMC IL-2 ReleaseHuman PBMCs74 nM[7]

Mechanism of Action

This compound is a potent and selective allosteric inhibitor of MALT1.[1][2][3][4] It functions by binding to the allosteric Trp580 pocket of the MALT1 protein.[1][2][3][4] In contrast, MLT-943 is a potent, selective, and orally active MALT1 protease inhibitor.[5][6]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the data summary table.

MALT1 Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protease.

  • Enzyme and Substrate Preparation : Recombinant human MALT1 protease is purified and diluted to a working concentration in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT). A fluorogenic peptide substrate, such as Ac-Leu-Arg-Ser-Arg-Rh110-dPro or TAMRA-LVSRGAAS-QSY7, is also prepared in the assay buffer.[8][3]

  • Compound Incubation : Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO and pre-incubated with the MALT1 enzyme in a 384-well plate for a defined period (e.g., 40 minutes) at room temperature to allow for binding.[3]

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis : The rate of reaction is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

IL-2 Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay measures the ability of a compound to inhibit the production and secretion of Interleukin-2 (IL-2), a key cytokine in T-cell activation, from PBMCs.

  • PBMC Isolation : Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment : The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS). Cells are pre-incubated with serial dilutions of the test compound (e.g., MLT-943) for a specified duration (e.g., 1-2 hours).

  • Cell Stimulation : T-cell activation and subsequent IL-2 secretion are induced by stimulating the cells with activating agents such as phytohemagglutinin (PHA) or a combination of anti-CD3 and anti-CD28 antibodies.

  • Supernatant Collection and Analysis : After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of secreted IL-2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The IL-2 concentration is plotted against the inhibitor concentration to determine the IC50 value.

IL-2 Reporter Gene Assay in Jurkat T-cells

This assay utilizes a genetically modified Jurkat T-cell line to quantify MALT1 inhibition by measuring the expression of a reporter gene (e.g., luciferase) under the control of the IL-2 promoter.

  • Cell Line and Culture : A Jurkat T-cell line stably transfected with a luciferase reporter construct driven by the IL-2 promoter is used. Cells are maintained in an appropriate culture medium.

  • Compound Treatment and Cell Seeding : Cells are seeded into a 96-well plate and treated with various concentrations of the test compound (e.g., MLT-943).

  • Cell Stimulation : T-cell receptor signaling is activated to induce IL-2 promoter activity. This can be achieved using stimulants like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or through co-culture with TCR activator cells.

  • Luciferase Assay : Following an incubation period (e.g., 6-24 hours), a luciferase substrate is added to the cells. The resulting luminescence, which is proportional to the IL-2 promoter activity, is measured using a luminometer.

  • Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway upon T-cell receptor (TCR) activation.

MALT1_Signaling_Pathway cluster_nucleus Nuclear Events TCR TCR Activation PKC_theta PKCθ TCR->PKC_theta CARMA1 CARMA1 PKC_theta->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Ubiquitination IkappaB IκB IKK_complex->IkappaB Phosphorylation NF_kappaB NF-κB IkappaB->NF_kappaB Inhibition Nucleus Nucleus NF_kappaB->Nucleus Translocation Gene_Expression Gene Expression (e.g., IL-2) Inhibitor This compound / MLT-943 Inhibitor->MALT1

Caption: MALT1 in the NF-κB signaling cascade.

References

MLT-747 selectivity profiling against other paracaspases

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Selectivity Profile of MLT-747 Against Paracaspases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of this compound, a potent inhibitor of the MALT1 paracaspase, and discusses its selectivity against other known paracaspases. The information is supported by experimental data and includes detailed methodologies for key experiments.

Introduction to this compound and Paracaspases

This compound is a potent, selective, and allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1), with an IC50 of 14 nM.[1][2][3][4] MALT1, a key regulator of immune signaling, was for a long time considered the sole human paracaspase.[1][5] However, recent research has identified two new vertebrate paracaspases, PCASP2 and PCASP3, leading to the proposal of renaming MALT1 to PCASP1.[1] At present, the expression and functional roles of PCASP2 and PCASP3 in humans remain to be fully elucidated.

Due to the recent discovery of PCASP2 and PCASP3, there is currently no publicly available data on the selectivity profiling of this compound against these other paracaspases. This guide, therefore, focuses on the well-established inhibitory activity of this compound on MALT1 (PCASP1) and provides the foundational knowledge and experimental protocols required for future selectivity studies.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against its primary target, MALT1, has been well-characterized. The following table summarizes the key quantitative data.

CompoundTargetIC50 (nM)Mechanism of Action
This compoundMALT1 (PCASP1)14Allosteric Inhibitor

Signaling Pathway of MALT1 in Lymphocyte Activation

MALT1 plays a crucial role as both a scaffold and a protease in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes.[6][7] Upon T-cell or B-cell receptor stimulation, a signaling complex known as the CBM complex is formed, consisting of CARD11 (or CARMA1), BCL10, and MALT1.[7] This complex is essential for the recruitment and activation of downstream signaling molecules that ultimately lead to the activation of the IKK complex and subsequent NF-κB activation.

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Stimulation cluster_CBM CBM Complex cluster_downstream Downstream Signaling cluster_inhibition Inhibition TCR_BCR TCR / BCR CARD11 CARD11 (CARMA1) TCR_BCR->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 (PCASP1) BCL10->MALT1 recruits TRAF6 TRAF6 MALT1->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates NFkB NF-κB Activation IKK->NFkB MLT747 This compound MLT747->MALT1 inhibits

MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

MALT1 Enzymatic Activity Assay

This protocol describes a general method to measure the enzymatic activity of MALT1, which is essential for determining the IC50 of inhibitors like this compound and for conducting selectivity profiling against other paracaspases. The assay is based on the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human MALT1 protein

  • MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound or other test compounds

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of recombinant MALT1 enzyme solution (final concentration ~1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the MALT1 substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity every minute for 30-60 minutes at 37°C using a plate reader.

  • Calculate the initial reaction rates (RFU/min) from the linear phase of the progress curves.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor against a panel of related enzymes.

Selectivity_Profiling_Workflow cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilution of this compound Assay_Plate Dispense inhibitor and enzymes into microplate Inhibitor_Prep->Assay_Plate Enzyme_Panel Prepare panel of paracaspases (MALT1, PCASP2, PCASP3) Enzyme_Panel->Assay_Plate Add_Substrate Add fluorogenic substrate Assay_Plate->Add_Substrate Measure_Fluorescence Measure kinetic activity Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates IC50_Determination Determine IC50 values for each enzyme Calculate_Rates->IC50_Determination Selectivity_Ratio Calculate selectivity ratios (IC50 off-target / IC50 on-target) IC50_Determination->Selectivity_Ratio

Workflow for Paracaspase Inhibitor Selectivity Profiling.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the MALT1 paracaspase. While the recent discovery of other vertebrate paracaspases opens up new avenues of research, the selectivity profile of this compound against these newly identified enzymes remains to be determined. The experimental protocols provided in this guide offer a clear path for conducting such selectivity studies. Future research in this area will be critical for a comprehensive understanding of the therapeutic potential and possible off-target effects of MALT1 inhibitors.

References

Safety Operating Guide

Proper Disposal of MLT-747: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective MALT1 inhibitor, MLT-747, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and information derived from available safety data sheets. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Essential Safety and Logistical Information

This compound is a potent, selective, allosteric inhibitor of MALT1 with an IC50 of 14 nM.[1][2][3] As with any potent, biologically active compound, it should be handled with care. The following is a summary of key information for this compound:

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 2097853-86-4[1][4][5]
Molecular Formula C20H21Cl2N7O3[1]
Molecular Weight 478.33 g/mol [1]
Appearance Solid, White to off-white[2]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month.[1]

Hazard Identification and Personal Protective Equipment (PPE):

While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed hazard information is not readily accessible, for potent, novel research compounds like this compound, it is imperative to treat them as potentially hazardous.[6] Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.

Mandatory Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any laboratory chemical, involves the segregation of waste streams to ensure safe and compliant disposal.

Disposal of Solid this compound Waste

This includes expired or unwanted pure compounds, as well as grossly contaminated items such as weighing papers or spatulas.

  • Containerization: Place solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent leakage.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number ("2097853-86-4").

  • Storage: Store the sealed waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Disposal of Liquid this compound Waste

This pertains to solutions of this compound in solvents such as DMSO.

  • Segregation: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration.

  • Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin within a designated hazardous waste storage area.

  • Collection: Contact your institution's EHS for pickup and disposal.

Disposal of Contaminated Labware

This category includes items with trace amounts of this compound, such as pipette tips, centrifuge tubes, and gloves.

  • Segregation: Place all disposables that have come into contact with this compound into a designated hazardous waste bag or container separate from regular trash.

  • Labeling: The container should be clearly marked as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Disposal: Dispose of this container through your institution's chemical or hazardous waste disposal stream. Do not dispose of it as regular or biohazardous waste.

Empty Container Disposal:

Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing and air-drying, the defaced or removed label container can be discarded as regular laboratory glass or plastic waste, in accordance with institutional policies.

Experimental Protocols

As this compound is a research compound, its use in experimental settings will generate waste that requires proper handling. The following are general protocols that should incorporate the disposal procedures outlined above.

In Vitro Enzyme Inhibition Assay:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) in a chemical fume hood.

  • Perform serial dilutions to achieve the desired experimental concentrations.

  • After the assay, collect all solutions containing this compound, including those in multi-well plates, into a designated liquid hazardous waste container.

  • Dispose of all contaminated pipette tips and other consumables as solid hazardous waste.

Cell-Based Assays:

  • When treating cells with this compound, perform all steps in a biological safety cabinet.

  • After incubation, aspirate the media containing this compound and collect it as liquid hazardous waste.

  • Any contaminated consumables, such as cell culture plates and flasks, should be disposed of as hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

MLT747_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_disposal Final Disposal Solid_Waste Solid this compound (Expired compound, contaminated items) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Containerize Liquid_Waste Liquid this compound (Solutions in solvents) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Containerize Contaminated_Labware Contaminated Labware (Gloves, pipette tips, etc.) Labware_Container Labeled Contaminated Waste Container Contaminated_Labware->Labware_Container Containerize EHS_Disposal EHS/Licensed Waste Disposal Service Solid_Container->EHS_Disposal Liquid_Container->EHS_Disposal Labware_Container->EHS_Disposal

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling MLT-747

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any specific information about a substance designated "MLT-747." This name may refer to an internal research compound, a newly developed molecule not yet publicly documented, or a proprietary substance.

Without access to a Safety Data Sheet (SDS) or other official documentation, it is not possible to provide accurate and safe handling procedures, personal protective equipment (PPE) recommendations, or disposal instructions. The specific hazards and properties of any chemical are unique, and therefore, generic guidance would be irresponsible and potentially dangerous.

To obtain the necessary safety information for this compound, please refer to the following sources:

  • The manufacturer or supplier of this compound: They are legally obligated to provide a comprehensive Safety Data Sheet (SDS).

  • Your institution's Environmental Health and Safety (EHS) department: They can provide guidance and resources specific to the chemicals used in your laboratory.

  • Internal documentation or databases: If this compound is an internal compound, your organization should have detailed records of its synthesis, properties, and associated hazards.

Once you have obtained the SDS for this compound, you will be able to find critical information, including:

  • Section 2: Hazards Identification: This section will describe the potential health and physical hazards associated with the substance.

  • Section 8: Exposure Controls/Personal Protection: This section will specify the required personal protective equipment (PPE), such as the type of gloves, eye protection, and respiratory protection needed.

  • Section 7: Handling and Storage: This will provide instructions for safe handling and storage of the chemical.

  • Section 13: Disposal Considerations: This will outline the proper procedures for disposing of this compound waste.

Providing accurate and specific safety information is paramount in a laboratory setting. Please consult the appropriate documentation for this compound before handling this substance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.